BAY-386
Description
Propriétés
Formule moléculaire |
C22H25F3N4O5S |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
InChI |
InChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1 |
Clé InChI |
RNQODBQYMXYMCT-SJORKVTESA-N |
SMILES isomérique |
C1CC1C2=NOC(=N2)[C@H]3C[C@H](CN(C3)C(=O)N4CCS(=O)(=O)CC4)C5=CC=C(C=C5)OC(F)(F)F |
SMILES canonique |
C1CC1C2=NOC(=N2)C3CC(CN(C3)C(=O)N4CCS(=O)(=O)CC4)C5=CC=C(C=C5)OC(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BAY-386, a Potent and Reversible PAR-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). Its mechanism of action centers on the inhibition of thrombin-mediated signaling in key physiological processes, primarily platelet aggregation and endothelial cell activation. By blocking the PAR-1 receptor, this compound effectively mitigates downstream signaling cascades that contribute to thrombosis and inflammation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacological data, detailed experimental methodologies for its characterization, and a visual representation of the signaling pathways it modulates.
Core Mechanism of Action: PAR-1 Antagonism
This compound functions as a competitive antagonist of PAR-1, a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. The primary endogenous activator of PAR-1 is thrombin, a serine protease generated at sites of vascular injury. Thrombin cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.
This compound exerts its effect by binding to PAR-1 and preventing this thrombin-induced activation, thereby inhibiting downstream signaling pathways. This antagonistic action is reversible, allowing for a controlled modulation of PAR-1 activity.
Pharmacological Profile of this compound
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Agonist | IC50 |
| PAR-1 Antagonism | HEK cells | - | 10 nM[1] |
| PAR-1 Binding | - | - | 56 nM[1] |
| Platelet Aggregation | Human Platelets | - | 0.14 µM[1] |
Table 2: Selectivity Profile of this compound
| Target | Cell Line/System | IC50 |
| PAR-4 | - | >10 µM[1] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
PAR-1 Antagonism and Binding Assays
Objective: To determine the potency of this compound in inhibiting PAR-1 activation and its binding affinity to the receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells recombinantly expressing human PAR-1 are cultured under standard conditions.
-
Calcium Mobilization Assay (for IC50 determination):
-
HEK-PAR1 cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
A PAR-1 agonist (e.g., thrombin or a PAR-1 activating peptide like SFLLRN) is added to the wells.
-
The resulting increase in intracellular calcium, indicative of PAR-1 activation, is measured using a fluorescence plate reader.
-
The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound required to inhibit 50% of the maximal agonist-induced calcium response.
-
-
Radioligand Binding Assay (for binding IC50 determination):
-
Membranes prepared from HEK-PAR1 cells are incubated with a radiolabeled PAR-1 antagonist and varying concentrations of this compound.
-
The amount of radioligand bound to the receptor is measured after separation of bound and free ligand.
-
The binding IC50 value is determined from the competition binding curve.
-
Platelet Aggregation Assay
Objective: To assess the functional effect of this compound on platelet function.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected in citrate-containing tubes. PRP is obtained by centrifugation at a low speed.
-
Light Transmission Aggregometry:
-
PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.
-
PRP is pre-incubated with different concentrations of this compound or vehicle control.
-
A platelet agonist (e.g., thrombin, ADP, or collagen) is added to induce aggregation.
-
As platelets aggregate, the light transmission through the PRP increases, and this change is recorded over time.
-
The IC50 for inhibition of platelet aggregation is calculated from the dose-response curve.
-
Inhibition of Pro-inflammatory Factor Expression in HUVECs
Objective: To investigate the effect of this compound on endothelial cell activation.
Methodology:
-
HUVEC Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Cell Treatment: Confluent HUVEC monolayers are pre-treated with various concentrations of this compound for a specified period. Subsequently, the cells are stimulated with a pro-inflammatory agent like thrombin.
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from the treated HUVECs.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using specific primers for MCP-1 and CXCL1 to measure their mRNA expression levels relative to a housekeeping gene.
-
-
Protein Expression Analysis (ELISA):
-
The cell culture supernatant is collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is performed using specific antibodies to quantify the concentration of secreted MCP-1 and CXCL1 proteins.
-
Signaling Pathways Modulated by this compound
This compound, by antagonizing PAR-1, inhibits the initiation of several downstream signaling cascades. The following diagrams illustrate the key pathways affected in platelets and endothelial cells.
References
BAY-386: A Technical Guide to its Role as a PAR-1 Antagonist in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet aggregation. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, its mechanism of action in inhibiting platelet aggregation, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of novel antiplatelet therapies.
Core Mechanism of Action: PAR-1 Antagonism
Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis. It exerts its effects primarily through the activation of PARs on the platelet surface. In humans, PAR-1 is the principal thrombin receptor responsible for initiating platelet activation and aggregation.
This compound, with the chemical name ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone, acts as a competitive antagonist at the PAR-1 receptor. By binding to PAR-1, this compound prevents thrombin from cleaving and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound in various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Value |
| PAR-1 Antagonism | HEK Cells | IC50 | 10 nM |
| PAR-1 Binding | - | IC50 | 56 nM |
| Platelet Aggregation Inhibition | - | IC50 | 0.14 µM |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Endpoint | Value |
| PAR-4 | - | IC50 | > 10 µM |
Signaling Pathway of PAR-1 Mediated Platelet Aggregation and Inhibition by this compound
The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.
Delving into the Anti-Inflammatory Potential of BAY-386: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BAY-386, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), is emerging as a significant chemical probe for investigating inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Core Mechanism of Action: PAR-1 Antagonism
This compound exerts its anti-inflammatory effects by specifically blocking the PAR-1 receptor, a G-protein coupled receptor that plays a crucial role in the crosstalk between coagulation and inflammation. Activation of PAR-1 by proteases, particularly thrombin, on endothelial cells triggers a cascade of pro-inflammatory responses. These include the upregulation of adhesion molecules and the release of chemokines, which facilitate the recruitment of leukocytes to the site of inflammation.
By inhibiting PAR-1, this compound effectively curtails these downstream signaling events, leading to a reduction in the expression of key pro-inflammatory factors.
Quantitative Data on Anti-Inflammatory Effects
The primary evidence for the anti-inflammatory activity of this compound stems from its demonstrated ability to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and C-X-C Motif Chemokine Ligand 1 (CXCL1) in Human Umbilical Vein Endothelial Cells (HUVECs). These chemokines are pivotal in the recruitment of monocytes and neutrophils, respectively, to inflammatory sites.
While specific IC50 values for this compound in these assays are not publicly available in the immediate search results, the compound has been characterized as a potent antagonist. For the broader class of PAR-1 antagonists, significant reductions in key inflammatory markers have been quantified in various studies. For instance, the PAR-1 antagonist vorapaxar has been shown to significantly reduce levels of pro-inflammatory cytokines and adhesion molecules.
Table 1: Effect of PAR-1 Antagonism on Inflammatory Markers (Data from Vorapaxar Studies)
| Inflammatory Marker | Cell/System | Effect of PAR-1 Antagonist |
| MCP-1 | HUVEC | Inhibition of expression |
| CXCL1 | HUVEC | Inhibition of expression |
| TNF-α | Human Endotoxemia Model | Reduction in peak concentrations |
| IL-6 | Human Endotoxemia Model | Reduction in peak concentrations |
Note: This table includes data for the class of PAR-1 antagonists, with specific data points for this compound on MCP-1 and CXCL1. Further studies are needed to generate a more comprehensive quantitative profile for this compound.
Key Signaling Pathways
The anti-inflammatory action of this compound, through PAR-1 antagonism, is primarily mediated by the modulation of two critical intracellular signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: PAR-1 activation is a known trigger for the NF-κB pathway, a central regulator of inflammatory gene expression. By blocking PAR-1, this compound is predicted to inhibit the activation of NF-κB, thereby downregulating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade (including p38, ERK1/2, and JNK) is another key pathway activated downstream of PAR-1. This pathway is also intricately involved in the regulation of inflammatory responses. Antagonism of PAR-1 by this compound is expected to attenuate MAPK signaling, further contributing to its anti-inflammatory effects.
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties.
Inhibition of Chemokine Expression in HUVECs
Objective: To determine the effect of this compound on the expression of MCP-1 and CXCL1 in thrombin-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Thrombin (human α-thrombin)
-
This compound
-
BAY-448 (negative control for this compound)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for MCP-1, CXCL1, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for human MCP-1 and CXCL1
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency. Seed HUVECs into 6-well plates and allow them to adhere and form a confluent monolayer.
-
Pre-treatment with this compound: Prior to stimulation, starve the cells in a serum-free medium for 4-6 hours. Pre-incubate the cells with varying concentrations of this compound or the negative control BAY-448 for 1 hour.
-
Thrombin Stimulation: Stimulate the HUVECs with an optimal concentration of thrombin (e.g., 1-10 U/mL) for a predetermined time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis). Include a vehicle-treated, unstimulated control group.
-
RNA Extraction and qPCR:
-
After the 4-hour stimulation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for MCP-1, CXCL1, and the housekeeping gene to determine the relative mRNA expression levels.
-
-
Protein Quantification (ELISA):
-
After the 24-hour stimulation, collect the cell culture supernatants.
-
Quantify the concentration of secreted MCP-1 and CXCL1 proteins in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis:
-
For qPCR data, calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the thrombin-stimulated, vehicle-treated group.
-
For ELISA data, generate a standard curve and determine the concentration of MCP-1 and CXCL1 in each sample.
Caption: Workflow for assessing this compound's effect on chemokine expression.
Conclusion
This compound is a valuable tool for dissecting the role of PAR-1 in inflammatory signaling. Its ability to inhibit the expression of key pro-inflammatory chemokines in endothelial cells underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its in vivo efficacy and to establish a comprehensive quantitative profile of its anti-inflammatory effects.
An In-depth Technical Guide to BAY-386: A Potent and Selective PAR-1 Antagonist
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of BAY-386, a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAR-1 signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small-molecule inhibitor with the chemical name ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |
| CAS Number | 1256941-06-6 |
| Molecular Formula | C22H25F3N4O5S |
| Molecular Weight | 514.52 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Pharmacological Properties
This compound is a potent, specific, and reversible antagonist of PAR-1, a G-protein coupled receptor that plays a critical role in thrombosis and inflammation. Its pharmacological activity has been characterized in various in vitro assays.[1] A structurally related but inactive compound, BAY-448, is available as a negative control for in vitro and in vivo experiments.
Table 2: Pharmacological Activity of this compound
| Assay | Target/Effect | IC50 | Cell Line/System |
| Functional Antagonism | PAR-1 | 10 nM | HEK cells |
| Binding Affinity | PAR-1 | 56 nM | - |
| Platelet Aggregation Inhibition | Platelet Aggregation | 0.14 µM | - |
| Selectivity | PAR-4 | > 10 µM | - |
Off-Target Selectivity: In a Eurofins-Panlabs radioligand binding assay screen of 68 targets at a concentration of 10 µM, the closest off-target hit for this compound was the Cannabinoid Receptor 1 (CNR1), with 88% inhibition. A functional GTPγS binding assay for CNR1 determined an IC50 of 10.6 µM.
Mechanism of Action: PAR-1 Signaling Pathways
PAR-1 activation by proteases like thrombin initiates a cascade of intracellular signaling events through the coupling of different G proteins. This compound, as a PAR-1 antagonist, blocks these downstream signaling pathways. The two primary pathways activated by PAR-1 are the Gq/Phospholipase C (PLC) pathway leading to calcium mobilization and the G12/13/RhoA pathway leading to cytoskeletal changes.
Gq/PLC/Calcium Mobilization Pathway
Activation of the Gq alpha subunit by PAR-1 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be measured to assess PAR-1 activation and its inhibition by antagonists like this compound.
Caption: PAR-1 mediated Gq/PLC signaling pathway leading to calcium mobilization.
G12/13/RhoA/ROCK Pathway
PAR-1 can also couple to G12/13 G proteins, which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is crucial for cellular processes such as cell shape change, migration, and contraction.
Caption: PAR-1 mediated G12/13/RhoA signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
PAR-1 Functional Antagonism Assay in HEK cells (Calcium Mobilization)
This assay measures the ability of a compound to inhibit PAR-1-mediated increases in intracellular calcium concentration in Human Embryonic Kidney (HEK) 293 cells stably expressing PAR-1.
Materials:
-
HEK-293 cells stably expressing human PAR-1
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
PAR-1 agonist (e.g., Thrombin or SFLLRN peptide)
-
This compound and other test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Culture: Culture HEK-293-PAR1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells using trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Incubation: Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Add the desired concentration of the compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for approximately 20 seconds. Then, using the automated liquid handling, add a pre-determined EC80 concentration of the PAR-1 agonist to all wells. Continue to record the fluorescence intensity for at least 2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the calcium mobilization assay.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation in human platelet-rich plasma (PRP) induced by a PAR-1 agonist.
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate tubes
-
Platelet agonist (e.g., Thrombin or TRAP-6)
-
This compound and other test compounds
-
Saline solution
-
Light Transmission Aggregometer
-
Centrifuge
Protocol:
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Carefully collect the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.
-
Assay Setup: Pipette PRP into the aggregometer cuvettes with a stir bar. Place a cuvette with PPP in the reference well to set 100% light transmission. Place the PRP cuvette in the sample well to set 0% light transmission.
-
Compound Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition. Calculate the percentage of inhibition for each concentration of this compound relative to the aggregation induced by the agonist in the presence of the vehicle control. Determine the IC50 value from the concentration-response curve.
Caption: Workflow for the platelet aggregation inhibition assay.
Conclusion
This compound is a highly potent and selective PAR-1 antagonist with demonstrated activity in cellular and platelet-based assays. Its well-defined mechanism of action and the availability of a negative control make it a valuable tool for investigating the role of PAR-1 in various physiological and pathological processes. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.
References
In-Depth Technical Guide on the Biological Activity of BAY-386
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data, including IC50 values for the PAR-1 antagonist BAY-386, could not be located. The information presented herein is based on the available qualitative data and general knowledge of PAR-1 antagonism and related experimental methodologies.
Introduction
This compound is identified as a potent and specific antagonist of the Protease-Activated Receptor-1 (PAR-1). PAR-1 is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Its activation by thrombin is a key step in platelet aggregation and cellular signaling in various cell types, including endothelial cells. As a PAR-1 antagonist, this compound holds potential as a therapeutic agent for thrombotic diseases and inflammatory conditions. This guide provides an overview of its known biological activities, the signaling pathway it modulates, and representative experimental protocols for its characterization.
Data Presentation
Due to the absence of specific IC50 values in the public domain, a quantitative data table for this compound cannot be provided. However, its characterized biological activities are summarized below.
Table 1: Summary of Known Biological Activities of this compound
| Target/Process | Effect of this compound | Cell Type | Implication |
| Protease-Activated Receptor-1 (PAR-1) | Antagonist | - | Inhibition of thrombin-mediated cellular activation |
| Pro-inflammatory Factor Expression (MCP-1, CXCL1) | Inhibition[1] | Human Umbilical Vein Endothelial Cells (HUVEC) | Anti-inflammatory effects |
| Platelet Aggregation | Inhibition (presumed based on PAR-1 antagonism) | Platelets | Anti-thrombotic effects |
Signaling Pathway
This compound exerts its effects by antagonizing the PAR-1 signaling pathway. In platelets, the activation of PAR-1 by thrombin is a critical event leading to platelet aggregation and thrombus formation. The pathway is initiated by the cleavage of the N-terminal domain of PAR-1 by thrombin, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation triggers downstream signaling through G-proteins, leading to a cascade of intracellular events.
Experimental Protocols
To characterize the biological activity of a PAR-1 antagonist like this compound, a key experiment is the in vitro platelet aggregation assay. This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist, such as thrombin or a thrombin receptor-activating peptide (TRAP).
Protocol: Thrombin-Induced Platelet Aggregation Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on thrombin-induced platelet aggregation in human platelet-rich plasma (PRP).
2. Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Thrombin (agonist)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregation cuvettes with stir bars
-
Platelet aggregometer
3. Methods:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge fresh whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (upper layer).
-
Carefully collect the PRP into a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of various concentrations of this compound (or vehicle control) to the cuvettes and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding 50 µL of a fixed concentration of thrombin.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation for each concentration of this compound is determined.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a PAR-1 antagonist with demonstrated anti-inflammatory activity and strong potential as an anti-thrombotic agent. While specific quantitative data on its potency (IC50 values) are not publicly available, the provided information on its mechanism of action and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in this compound. Further studies are required to fully elucidate its pharmacological profile and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: BAY-386 In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-386 is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1] Thrombin is the most potent activator of platelets, playing a crucial role in hemostasis and the pathogenesis of arterial thrombosis. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet shape change, granule secretion, and aggregation, culminating in the formation of a thrombus. By blocking this receptor, this compound effectively inhibits thrombin-mediated platelet aggregation. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA).
Principle of the Assay
Light transmission aggregometry is the gold-standard method for evaluating platelet function.[2] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP are discoid and create a turbid suspension with low light transmission. Upon the addition of a platelet agonist, such as thrombin or a PAR-1 activating peptide (TRAP), platelets become activated, change shape, and clump together. These aggregates allow more light to pass through the suspension, resulting in an increase in light transmission that is proportional to the extent of platelet aggregation. The inhibitory effect of this compound is quantified by its ability to reduce the aggregation response to a PAR-1 agonist.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on platelet aggregation. This data is essential for understanding the potency of the compound and for designing dose-response experiments.
| Compound | Target | Agonist | IC50 (µM) | Cell Type | Assay Type |
| This compound | PAR-1 | Thrombin/TRAP* | 0.14 | Human Platelets | Platelet Aggregation |
*The specific agonist used to determine this IC50 value is typically thrombin or a PAR-1 activating peptide (TRAP). Further details would be available in the primary research publication.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials and Reagents
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
This compound (prepare stock solutions in a suitable solvent, e.g., DMSO)
-
Thrombin or Thrombin Receptor Activating Peptide-6 (TRAP-6) as agonist
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Aggregometer (e.g., Chrono-Log Model 700)
-
Aggregometer cuvettes with stir bars
-
Centrifuge
-
Pipettes and tips
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate as an anticoagulant. The ratio should be 1 part citrate to 9 parts blood. Avoid trauma during venipuncture to prevent premature platelet activation.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube. Keep the PRP at room temperature for use within 4 hours.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP, which will be used to set the 100% aggregation baseline in the aggregometer.
Platelet Aggregation Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregometer cuvette.
-
Place the cuvette in the appropriate channel of the aggregometer and set the baseline to 100% aggregation (maximum light transmission).
-
Pipette 450 µL of PRP into a separate cuvette with a stir bar.
-
Place this cuvette in the sample well and set the baseline to 0% aggregation (minimum light transmission).
-
-
Incubation with this compound:
-
Aliquot 450 µL of PRP into pre-warmed aggregometer cuvettes containing stir bars for each concentration of this compound to be tested, including a vehicle control (e.g., DMSO).
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle to the PRP.
-
Incubate the samples for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation wells.
-
-
Initiation of Aggregation:
-
Move the cuvette containing the PRP and this compound/vehicle to the measurement channel.
-
Start the recording.
-
After establishing a stable baseline for approximately 1-2 minutes, add the agonist (e.g., Thrombin at a final concentration of 0.5-1 nM, or TRAP-6 at a final concentration of 5-10 µM) to induce aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes. The aggregometer software will generate an aggregation curve.
-
The maximum percentage of aggregation is determined from this curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound in vitro platelet aggregation assay.
PAR-1 Signaling Pathway in Platelets
Caption: Simplified PAR-1 signaling pathway in platelet aggregation.
References
Application Notes and Protocols: BAY-386 Dose-Response Analysis in HEK Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the dose-response relationship of BAY-386, a potent Protease-Activated Receptor 1 (PAR-1) antagonist, in Human Embryonic Kidney (HEK) 293 cells. This document includes detailed protocols for cell culture, experimental setup, and data analysis. Additionally, it outlines the known signaling pathway of PAR-1 in HEK cells and presents quantitative data for this compound's inhibitory activity. Diagrams illustrating the experimental workflow and the underlying signaling cascade are provided to facilitate a deeper understanding of the experimental procedures and the compound's mechanism of action.
Introduction
Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. PAR-1, the first identified member of this family, is a key receptor for the coagulation protease thrombin and plays a critical role in thrombosis, inflammation, and vascular biology. Dysregulation of PAR-1 signaling has been implicated in various pathological conditions, making it an attractive therapeutic target.
This compound is a potent and specific antagonist of PAR-1. Understanding its inhibitory characteristics in a cellular context is crucial for its development as a potential therapeutic agent. HEK293 cells are a widely used in vitro model system for studying GPCRs as they can be readily transfected to express specific receptors and are amenable to a variety of cell-based assays. This document details the procedures for characterizing the dose-dependent inhibition of PAR-1 by this compound in HEK cells.
Quantitative Data Summary
The inhibitory potency of this compound on PAR-1 activation in HEK cells has been determined and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the response of an agonist by 50%.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | PAR-1 | HEK | IC50 | 10 nM | [1] |
Signaling Pathway
PAR-1 is a G protein-coupled receptor that, upon activation by an agonist like thrombin, can couple to multiple G protein subtypes, including Gq/11 and G12/13, to initiate downstream signaling cascades. In HEK293 cells, activation of PAR-1 has been shown to stimulate the phosphorylation of Src and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] The antagonism of PAR-1 by this compound blocks these downstream signaling events.
Caption: PAR-1 signaling pathway in HEK cells and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for determining the dose-response curve of this compound in HEK293 cells. The primary methods involve measuring the inhibition of agonist-induced intracellular calcium mobilization or ERK1/2 phosphorylation.
Experimental Workflow
Caption: General workflow for determining the IC50 of this compound in HEK cells.
Protocol 1: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 cells (stably or transiently expressing PAR-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
This compound
-
PAR-1 agonist (e.g., Thrombin or SFLLRN-NH2 peptide)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid) to each well and incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells once with assay buffer. Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
Pre-incubation: Incubate the plate with this compound for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye. Establish a stable baseline reading for each well. Inject the PAR-1 agonist at a concentration that elicits a submaximal response (e.g., EC80) into each well and continue to record the fluorescence signal for a set period.
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol measures the inhibition of agonist-induced phosphorylation of ERK1/2.
Materials:
-
HEK293 cells (stably or transiently expressing PAR-1)
-
Cell culture medium
-
96-well tissue culture plates
-
This compound
-
PAR-1 agonist (e.g., Thrombin)
-
Serum-free medium
-
Lysis buffer containing protease and phosphatase inhibitors
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection system (e.g., HTRF, AlphaLISA, or Western blotting)
Procedure:
-
Cell Seeding and Serum Starvation: Seed HEK293 cells into a 96-well plate and grow to confluence. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free medium. Replace the starvation medium with the different concentrations of this compound. Include vehicle control wells.
-
Pre-incubation: Incubate the cells with this compound for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the PAR-1 agonist (at its EC80 concentration) to the wells and incubate for 5-10 minutes at 37°C. This time point should be optimized to capture the peak of ERK1/2 phosphorylation.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle agitation.
-
Detection of Phospho-ERK1/2:
-
HTRF/AlphaLISA: Transfer the cell lysates to an appropriate assay plate. Add the detection reagents (e.g., europium-labeled anti-phospho-ERK1/2 and ULight-labeled anti-total ERK1/2 antibodies) and incubate as per the manufacturer's instructions. Read the plate on a compatible plate reader.
-
Western Blotting: Collect the lysates and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use appropriate secondary antibodies and a detection system to visualize the bands.
-
-
Data Analysis:
-
For HTRF/AlphaLISA, calculate the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal for each well. For Western blotting, quantify the band intensities.
-
Normalize the data as described in the calcium mobilization assay protocol.
-
Plot the normalized data and fit to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for characterizing the dose-response of the PAR-1 antagonist this compound in HEK293 cells. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of this compound and further investigate its mechanism of action, contributing to the broader understanding of PAR-1 pharmacology and the development of novel therapeutics.
References
Application Notes and Protocols for In Vivo Studies of BAY-386: A PAR-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of BAY-386, a potent and specific antagonist of Protease-Activated Receptor-1 (PAR-1). As a key receptor in thrombosis and inflammation, targeting PAR-1 with this compound holds significant therapeutic potential. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy and mechanism of action of this compound in relevant animal models.
Introduction to this compound
This compound is a small molecule inhibitor that specifically and reversibly targets PAR-1.[1][2] In vitro studies have demonstrated its ability to inhibit platelet aggregation and the expression of pro-inflammatory factors.[1] These characteristics suggest that this compound may be an effective therapeutic agent for conditions such as thrombosis and inflammatory diseases. The subsequent sections will detail the underlying signaling pathway, propose experimental workflows, and provide specific protocols for in vivo assessment.
PAR-1 Signaling Pathway
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor (GPCR) that is activated by serine proteases, most notably thrombin. Activation of PAR-1 plays a critical role in mediating cellular responses in thrombosis and inflammation.
Caption: PAR-1 signaling cascade initiated by thrombin, leading to platelet aggregation and inflammation, and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Evaluation of this compound
A systematic approach is crucial for the in vivo characterization of this compound. The following workflow outlines the key stages of a preclinical study.
Caption: A generalized workflow for the in vivo assessment of this compound, from initial PK/PD studies to efficacy evaluation and data analysis.
Experimental Protocols
Important Note on Animal Models: The choice of animal model is critical. While rodents are commonly used, it is important to note species differences in PAR-1 expression on platelets. Humans and guinea pigs express PAR-1 on platelets, whereas mice and rats do not. Therefore, for thrombosis studies focusing on platelet aggregation, a guinea pig model may be more translatable.
Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and the pharmacodynamic effects of this compound in the selected animal model. This data is essential for selecting the appropriate dose and administration route for efficacy studies.
Protocol:
-
Animal Model: Select a relevant species (e.g., Sprague-Dawley rats for initial PK, and guinea pigs for PD if platelet effects are the primary focus).
-
Drug Formulation: Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in water.
-
Dose Administration: Administer a single dose of this compound via the chosen route. Include at least three dose levels to assess dose-proportionality.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
PK Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). Calculate key PK parameters.
-
PD Analysis: At each time point, assess a relevant biomarker of PAR-1 inhibition. For example, ex vivo platelet aggregation in response to a PAR-1 agonist peptide (e.g., SFLLRN) can be measured in guinea pig whole blood.
Data Presentation:
| PK Parameter | Route: Oral (Example Dose: 10 mg/kg) | Route: Intravenous (Example Dose: 1 mg/kg) |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (0-t) (ng*h/mL) | To be determined | To be determined |
| Half-life (t1/2) (h) | To be determined | To be determined |
| Bioavailability (%) | To be determined | N/A |
| PD Endpoint | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Platelet Aggregation (%) | To be determined | To be determined | To be determined | To be determined |
| Bleeding Time (s) | To be determined | To be determined | To be determined | To be determined |
In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.
Protocol:
-
Animal Model: Guinea Pig (due to PAR-1 expression on platelets).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: this compound (Low dose, p.o.)
-
Group 3: this compound (Mid dose, p.o.)
-
Group 4: this compound (High dose, p.o.)
-
Group 5: Positive control (e.g., Clopidogrel, p.o.)
-
-
Drug Administration: Administer the respective treatments orally one hour before the induction of thrombosis.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Isolate the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Endpoint Measurement:
-
Time to Occlusion (TTO): Monitor the time from FeCl₃ application until complete cessation of blood flow.
-
Thrombus Weight: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
Data Presentation:
| Treatment Group | N | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM |
In Vivo Inflammation Model: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley Rat.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: this compound (Low dose, p.o.)
-
Group 3: this compound (Mid dose, p.o.)
-
Group 4: this compound (High dose, p.o.)
-
Group 5: Positive control (e.g., Indomethacin, p.o.)
-
-
Drug Administration: Administer the respective treatments orally one hour before the induction of inflammation.
-
Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Endpoint Measurement:
-
Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Inflammatory Cytokines: At the end of the experiment, collect blood and paw tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the paw tissue as an indicator of neutrophil infiltration.
-
Data Presentation:
| Treatment Group | N | Paw Volume Increase at 3h (mL) | TNF-α Level (pg/mL) | MPO Activity (U/g tissue) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Successful execution of these studies will provide critical insights into the therapeutic potential of this novel PAR-1 antagonist in thrombosis and inflammation. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. Preliminary dose-ranging and pharmacokinetic studies are strongly recommended to optimize the design of efficacy studies.
References
Application Notes and Protocols for BAY 59-7939 (Rivaroxaban) in Preclinical Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical anti-thrombotic effects of BAY 59-7939 (Rivaroxaban), an oral, direct Factor Xa (FXa) inhibitor. The information is intended to guide researchers in designing and conducting animal studies to evaluate the efficacy and pharmacological properties of this compound.
Introduction
BAY 59-7939, also known as Rivaroxaban, is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By directly targeting FXa, Rivaroxaban effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1] Preclinical studies in various animal models have demonstrated its efficacy in preventing and treating both venous and arterial thrombosis.[1][2][3] These studies have been instrumental in establishing the antithrombotic profile of Rivaroxaban and supporting its clinical development.[2]
Mechanism of Action: Targeting the Coagulation Cascade
Rivaroxaban acts as a direct competitive inhibitor of Factor Xa.[2] Unlike indirect inhibitors that require a cofactor like antithrombin, Rivaroxaban binds directly to the active site of both free and prothrombinase-bound FXa.[1] This inhibition disrupts the final common pathway of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.
References
- 1. medkoo.com [medkoo.com]
- 2. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention and treatment of experimental thrombosis in rabbits with rivaroxaban (BAY 597939)--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BAY-386 in Inflammation Research Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-386 is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a significant role in thrombosis and inflammation.[1] By inhibiting PAR-1, this compound offers a promising therapeutic avenue for inflammatory diseases where PAR-1 activation is implicated. These application notes provide an overview of the utility of this compound in relevant in vitro and in vivo inflammation research models, complete with detailed experimental protocols and data presentation to guide researchers in their study design.
Mechanism of Action in Inflammation
The primary mechanism of this compound in the context of inflammation is the blockade of PAR-1 signaling. PAR-1 is activated by serine proteases, most notably thrombin, which is a key component of the coagulation cascade and is also involved in inflammatory processes. Thrombin cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades.
Activation of PAR-1 on various cell types, including endothelial cells, platelets, and immune cells, can lead to a pro-inflammatory response. This includes increased expression of adhesion molecules, production of inflammatory cytokines and chemokines, and enhanced vascular permeability. By antagonizing PAR-1, this compound can mitigate these effects, thereby reducing the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide representative data for other PAR-1 antagonists in relevant inflammation models to illustrate potential experimental outcomes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (PAR-1 Antagonism) | HEK cells | 10 nM | [1] |
| Binding IC50 | Not specified | 56 nM | [1] |
| IC50 (Platelet Aggregation) | Human platelets | 0.14 µM | [1] |
Table 2: Representative In Vivo Anti-Inflammatory Effects of a PAR-1 Antagonist (Vorapaxar) in a Lipopolysaccharide (LPS) Challenge Model
| Inflammatory Marker | Treatment Group | Peak Concentration Change | p-value |
| TNF-α | Vorapaxar | ↓ 66% | <0.05 |
| IL-6 | Vorapaxar | ↓ 50% | <0.05 |
| C-Reactive Protein | Vorapaxar | ↓ 23% | <0.05 |
| von Willebrand Factor | Vorapaxar | ↓ 29% | <0.05 |
| E-selectin | Vorapaxar | ↓ 30% | <0.05 |
Note: This data is for the PAR-1 antagonist Vorapaxar and is provided as a reference for the potential effects of this compound in a similar model.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Models
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Human Whole Blood
This assay is a robust method to evaluate the effect of a compound on the inflammatory response in a complex biological matrix.
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to LPS stimulation in human whole blood.
-
Materials:
-
Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
RPMI 1640 medium.
-
Phosphate Buffered Saline (PBS).
-
ELISA kits for human TNF-α, IL-6, and IL-1β.
-
-
Protocol:
-
Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 (final DMSO concentration should be <0.1%). Add the compound solutions to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare an LPS solution in RPMI 1640 to a final concentration of 100 ng/mL. Add the LPS solution to the appropriate wells. Include an unstimulated control (medium only).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control. Determine the IC50 value for each cytokine.
2. In Vitro Anti-Inflammatory Assay by Albumin Denaturation
This simple in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.
-
Objective: To evaluate the potential of this compound to inhibit heat-induced protein denaturation.
-
Materials:
-
Fresh hen's egg albumin or bovine serum albumin (BSA).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
This compound stock solution (in DMSO).
-
Diclofenac sodium (as a positive control).
-
-
Protocol:
-
Prepare a 1% w/v solution of egg albumin or BSA in PBS.
-
Prepare various concentrations of this compound and diclofenac sodium in PBS.
-
In test tubes, mix 2.8 mL of the albumin solution with 0.2 mL of the respective compound solutions. A control tube should contain 0.2 mL of PBS instead of the compound.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
In Vivo Model
Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.
-
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rodent model.
-
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
This compound formulation for oral or intraperitoneal administration.
-
Carrageenan (1% w/v in sterile saline).
-
Indomethacin or Diclofenac sodium (as a positive control).
-
Pletysmometer or digital calipers.
-
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer or calipers.
-
Administer this compound (at various doses), the positive control, or the vehicle to different groups of animals via the desired route (e.g., oral gavage).
-
After 1 hour (for oral administration), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = ((V_c - V_t) / V_c) x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Signaling Pathway
References
BAY-386 solution preparation and storage for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1). With a half-maximal inhibitory concentration (IC50) of 10 nM in Human Embryonic Kidney (HEK) cells, this compound serves as a valuable tool for investigating the physiological and pathological roles of PAR-1 signaling.[1] Its ability to inhibit platelet aggregation with an IC50 of 0.14 µM underscores its potential in thrombosis and inflammation research.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure consistent and reliable experimental outcomes.
Physicochemical and Biological Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1256941-06-6 | [1] |
| Molecular Formula | C22H25F3N4O5S | [1] |
| Molecular Weight | 514.52 g/mol | [1] |
| Biological Target | Protease-Activated Receptor 1 (PAR-1) | [1] |
| IC50 (PAR-1) | 10 nM (in HEK cells) | [1] |
| IC50 (Platelet Aggregation) | 0.14 µM | [1] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Solubility
This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] For most in vitro experiments, a stock solution in DMSO is recommended.
Storage Conditions
To prevent degradation, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most experimental dilutions.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound solid powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.51452 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. Using the previous example, add 100 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C or -20°C for up to 6 months.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure the vehicle control contains the same final concentration of DMSO as the experimental samples.
-
-
Application: Add the prepared working solutions to the experimental setup (e.g., cell culture plates) as required by the specific assay protocol.
Visualized Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Simplified PAR-1 Signaling Pathway
References
Application Notes and Protocols for BAY-386 in Thrombosis Studies
For research use only. Not for use in diagnostic procedures.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular events such as myocardial infarction and stroke. Platelet activation and aggregation are central to thrombus formation. One of the key receptors involved in thrombin-mediated platelet activation is the Protease-Activated Receptor-1 (PAR-1). BAY-386 is a potent, specific, and reversible antagonist of PAR-1, making it a valuable tool compound for in vitro and in vivo studies of thrombosis and hemostasis.[1] These application notes provide detailed protocols for utilizing this compound in thrombosis research.
Mechanism of Action
This compound functions as a competitive antagonist at the PAR-1 receptor. Thrombin, a key protease in the coagulation cascade, typically activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a signaling cascade through G-proteins (Gq, G12/13, and Gi/z), leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation.[2][3][4] this compound prevents this activation by blocking the receptor, thereby inhibiting thrombin-induced platelet responses.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below.
| Parameter | Value | Cell/System | Reference |
| PAR-1 Antagonism IC50 | 10 nM | HEK cells | [1] |
| PAR-1 Binding IC50 | 56 nM | - | [1] |
| Platelet Aggregation IC50 | 0.14 µM | - | [1] |
| PAR-4 Affinity IC50 | >10 µM | - | [1] |
Signaling Pathway
The following diagram illustrates the PAR-1 signaling pathway in platelets and the inhibitory action of this compound.
Caption: PAR-1 signaling cascade in platelets and the inhibitory action of this compound.
Experimental Protocols
In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting.[5][6][7][8][9]
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for this compound, such as DMSO, followed by dilution in saline)
-
Male C57BL/6 mice (8-12 weeks old)[8]
-
Anesthetic cocktail (e.g., ketamine/xylazine)[8]
-
Ferric chloride (FeCl₃) solution (e.g., 5% or 10% in distilled water)[7]
-
Filter paper strips (1 x 2 mm)
-
Doppler ultrasound probe
-
Surgical instruments (forceps, scissors)
-
Suture
Experimental Workflow Diagram:
Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.
Protocol:
-
Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[8] Confirm proper anesthetic depth by toe pinch.
-
Surgical Procedure: Place the mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Doppler Probe Placement: Position a Doppler flow probe around the carotid artery to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal) at the desired dose and time before thrombus induction.
-
Thrombus Induction: Saturate a 1 x 2 mm strip of filter paper with FeCl₃ solution (a concentration of 2.5% has been shown to be sensitive to antithrombotic agents).[6] Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.[5]
-
Monitoring: After 3 minutes, remove the filter paper and continuously monitor blood flow using the Doppler probe until stable occlusion occurs (defined as blood flow < 10% of baseline for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).
-
Data Analysis: The primary endpoint is the time to vessel occlusion. Compare the occlusion times between the this compound-treated groups and the vehicle control group. Statistical analysis can be performed using appropriate methods (e.g., Kaplan-Meier survival analysis).
In Vitro Assay: Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is a standard method to assess platelet function and the effect of inhibitors like this compound.[10]
Materials:
-
This compound
-
Vehicle (e.g., DMSO)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
PAR-1 agonist peptide (e.g., TRAP-6)[11]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Saline
Protocol:
-
PRP and PPP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP). PPP will be used as the blank (100% aggregation).
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Add 50 µL of vehicle or varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.
-
Initiate platelet aggregation by adding a PAR-1 agonist (e.g., TRAP-6 at a final concentration of 15-25 µM).[11]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percent inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a potent and specific PAR-1 antagonist that serves as an excellent tool compound for investigating the role of PAR-1 in thrombosis and hemostasis. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro experimental settings. Researchers can adapt these methodologies to suit their specific experimental questions and further elucidate the therapeutic potential of PAR-1 antagonism in thrombotic disorders.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platelet - Wikipedia [en.wikipedia.org]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BAY-386 Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of BAY-386 for various in vitro assays. This compound is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis and inflammation. Proper concentration selection is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of PAR-1. It blocks the receptor, thereby inhibiting the signaling pathways activated by proteases like thrombin. This inhibition prevents downstream events such as calcium mobilization, platelet aggregation, and the activation of signaling cascades including the MAPK/ERK and PI3K/AKT pathways.
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: A good starting point for most cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on available data, the IC50 of this compound for PAR-1 inhibition in HEK cells is approximately 10 nM and for platelet aggregation is around 0.14 µM. The optimal concentration will vary depending on the cell type and the specific assay being performed.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition observed | - Concentration too low: The concentration of this compound may be insufficient to effectively block PAR-1 in your specific cell system. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Cell line insensitivity: The cell line may have low PAR-1 expression or a variant that is less sensitive to this compound. | - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM). - Use a fresh aliquot of this compound and prepare fresh working solutions. - Verify PAR-1 expression in your cell line using techniques like qPCR or Western blotting. |
| High background signal or off-target effects | - Concentration too high: High concentrations of this compound may lead to non-specific binding and off-target effects. - Compound precipitation: this compound may precipitate in the aqueous assay buffer, leading to light scattering or other artifacts. - Cytotoxicity: At high concentrations, this compound may induce cell death, confounding the assay results. | - Lower the concentration of this compound and focus on the lower end of the dose-response curve. - Visually inspect for precipitation after dilution. If observed, try pre-warming the buffer or using a lower stock concentration for dilution. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells. |
| High variability between replicates | - Inconsistent compound dilution: Errors in preparing serial dilutions can lead to significant variability. - Uneven cell seeding: Inconsistent cell numbers across wells will result in variable responses. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. | - Use calibrated pipettes and be meticulous in your dilution series preparation. - Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. - To minimize edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | IC50 | Reference |
| PAR-1 Antagonism | HEK | 10 nM | [4] |
| Platelet Aggregation | Human Platelets | 0.14 µM | [4] |
Note: This table will be updated as more specific IC50 data for this compound in various cell lines becomes publicly available.
Experimental Protocols & Methodologies
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibition of PAR-1-mediated intracellular calcium release by this compound.
Workflow Diagram:
References
- 1. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BAY-386 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the PAR-1 antagonist, BAY-386, in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known solubility properties?
This compound is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1), with an IC50 of 10 nM in HEK cells. It inhibits platelet aggregation with an IC50 of 0.14 uM and is being investigated for its potential in treating platelet-mediated thrombosis and inflammation.[1]
Published data indicates that this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. However, it is presumed to have low aqueous solubility, a common characteristic for small molecule inhibitors in its class.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 514.52 g/mol | [1] |
| Formula | C22H25F3N4O5S | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Aqueous Solubility | Not reported, expected to be low |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. Why is this happening?
This is a common issue for compounds with low aqueous solubility. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is introduced into an aqueous environment, the compound's concentration may exceed its solubility limit in the final solution, causing it to "crash out" or precipitate. The final concentration of DMSO is often too low to maintain the compound in solution.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell type.
Troubleshooting Guide: Resolving this compound Insolubility
If you are experiencing precipitation of this compound in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Optimize the Dilution Method
Instead of a single, large dilution, a serial dilution approach can help prevent immediate precipitation.
-
Intermediate Dilution: First, dilute your concentrated this compound stock in DMSO to a lower concentration (e.g., 1 mM).
-
Final Dilution: Gently vortex or pipette mix your aqueous buffer while slowly adding the intermediate DMSO stock. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
Step 2: Determine the Maximum Soluble Concentration
It is crucial to empirically determine the highest concentration of this compound that remains soluble in your specific experimental buffer.
Experimental Protocol: Kinetic Solubility Assessment
This protocol will help you determine the maximum working concentration of this compound in your aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (for nephelometry) or a UV-Vis spectrophotometer
-
Microscope
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a Dilution Series: In your 96-well plate, perform a serial dilution of the this compound stock solution into your aqueous buffer. Aim for a final concentration range that brackets your intended experimental concentrations. Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your experiment (e.g., 0.5%).
-
Incubate: Incubate the plate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a duration that reflects your experimental timeline.
-
Observe for Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine a small aliquot from each well under a microscope to detect smaller, crystalline precipitates.
-
Nephelometry (Optional): Measure the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration for this compound under these specific conditions.
Step 3: Employ Solubility Enhancement Strategies
If your desired experimental concentration of this compound is above its maximum soluble concentration in your aqueous buffer, consider the following formulation strategies.
a) pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.
-
pKa Consideration: While the exact pKa of this compound is not publicly available, its chemical structure contains a piperidine ring, which is basic. N-acylpiperidines typically have pKa values in the range of 3-5. Therefore, adjusting the pH of your buffer may alter the ionization state of this compound and could improve its solubility.
-
Recommendation: Experiment with adjusting the pH of your buffer. For a compound with a basic moiety like piperidine, lowering the pH (making the solution more acidic) will increase the proportion of the more soluble, protonated form. It is advisable to test a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) to find the optimal condition for your experiment, ensuring the pH is compatible with your biological system.
b) Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol are commonly used.
-
Considerations: The final concentration of the co-solvent must be compatible with your experimental system. It is essential to perform vehicle controls to ensure the co-solvent does not have unintended effects.
c) Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Examples: Tween® 80 and Pluronic® F-127 are non-ionic surfactants often used in biological experiments. For other PAR-1 antagonists with low aqueous solubility, Pluronic® F-127 has been shown to be effective.
-
Working Concentrations: Start with low concentrations (e.g., 0.01% - 0.1%) and determine the lowest effective concentration that maintains this compound in solution without adversely affecting your experiment.
d) Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Types: β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Application: Prepare a stock solution of the this compound/cyclodextrin complex before diluting it into your final experimental buffer.
Solubility Enhancement Additives
| Additive | Starting Concentration Range | Key Considerations |
| pH Adjustment | pH 5.0 - 7.4 | Based on the predicted basicity of the piperidine moiety. Ensure pH is compatible with the biological system. |
| Polyethylene Glycol (PEG) 300/400 | 1% - 10% (v/v) | Perform vehicle controls to check for cellular toxicity or off-target effects. |
| Tween® 80 | 0.01% - 0.1% (v/v) | Can interfere with certain assays. Verify compatibility. |
| Pluronic® F-127 | 0.01% - 0.05% (v/v) | Has been shown to be effective for other PAR antagonists. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | Can sometimes extract cholesterol from cell membranes. Use with caution in cell-based assays. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.
Caption: A workflow for troubleshooting the insolubility of this compound.
Caption: A simplified diagram of the PAR-1 signaling pathway.
References
potential off-target effects of BAY-386 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BAY-386 in cellular assays.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Question: I am observing unexpected changes in cAMP levels in my cellular assay after treatment with this compound. Is this an off-target effect?
Answer:
It is possible that the observed changes in cyclic AMP (cAMP) levels are due to an off-target effect of this compound on the Cannabinoid Receptor 1 (CNR1). This compound has been shown to inhibit CNR1, a G protein-coupled receptor that can modulate adenylyl cyclase activity.
Possible Cause:
-
CNR1 Inhibition: this compound inhibits CNR1, which is primarily coupled to Gi/o proteins.[1] Inhibition of Gi/o can lead to an increase in intracellular cAMP levels by disinhibiting adenylyl cyclase.[1][2] In some cellular contexts, CNR1 can also couple to Gs proteins, and its inhibition would lead to a decrease in cAMP.[1][2] The direction of the change in cAMP may depend on the predominant G protein coupling of CNR1 in your specific cell type.
Troubleshooting Steps:
-
Confirm CNR1 Expression: Verify that your cell line expresses CNR1 at the protein level using techniques such as Western blot or flow cytometry.
-
Use a CNR1-null System: If possible, repeat the experiment in a CNR1 knockout or knockdown cell line. If the effect on cAMP levels is abolished, it strongly suggests the involvement of CNR1.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. Off-target effects may occur at concentrations higher than those required for PAR-1 inhibition.
-
Use a Specific CNR1 Antagonist: As a positive control, treat your cells with a known selective CNR1 antagonist. If you observe a similar effect on cAMP levels, it further supports the hypothesis of a CNR1-mediated off-target effect of this compound.
Question: My cells are showing altered cholesterol metabolism or changes in autophagy after this compound treatment. What could be the cause?
Answer:
These effects may be attributable to the off-target activity of this compound on the Sigma-2 receptor, also known as Transmembrane Protein 97 (TMEM97).
Possible Cause:
-
TMEM97 Modulation: TMEM97 is involved in the regulation of cholesterol homeostasis and autophagy.[3][4] It can form a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor to regulate LDL uptake.[5][6] Modulation of TMEM97 function by this compound could therefore lead to perturbations in cellular cholesterol levels and autophagic processes.[3]
Troubleshooting Steps:
-
Assess TMEM97 Expression: Confirm the expression of TMEM97 in your cell model.
-
Cholesterol and Autophagy Assays: Quantify changes in cellular cholesterol content using a commercially available kit. Monitor autophagy by tracking the levels of LC3-II and p62 by Western blot or by using fluorescent reporters for autophagosome formation.
-
Use a TMEM97 Ligand: Compare the effects of this compound to a known TMEM97 ligand in your assays.
-
Knockdown of TMEM97: Utilize siRNA or shRNA to reduce TMEM97 expression. If the phenotype observed with this compound is diminished in the knockdown cells, it points to an off-target effect mediated by TMEM97.
Question: I am observing unexpected changes in cell membrane potential or ion flux in my experiments. Could this be an off-target effect of this compound?
Answer:
Yes, this could be an off-target effect related to the Sarcolemmal Na+ channel site 2.
Possible Cause:
-
Sodium Channel Inhibition: this compound has been reported to cause 55% inhibition of the Sarcolemmal Na+ channel site 2 at a concentration of 10 µM. Inhibition of sodium channels can lead to changes in membrane potential and affect cellular excitability.
Troubleshooting Steps:
-
Electrophysiology: If available, use patch-clamp electrophysiology to directly measure the effect of this compound on sodium channel currents in your cells.
-
Membrane Potential Dyes: Utilize fluorescent membrane potential-sensitive dyes to monitor changes in cell polarization in response to this compound.
-
Use a Known Sodium Channel Blocker: Compare the cellular phenotype induced by this compound with that of a well-characterized sodium channel blocker as a positive control.
-
Vary Extracellular Sodium Concentration: Altering the concentration of sodium in the extracellular medium can help to confirm the involvement of sodium channels in the observed effect.
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a potent and specific antagonist of the Protease-Activated Receptor 1 (PAR-1).[7] PAR-1 is a G protein-coupled receptor that is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis.[8]
What are the known off-targets of this compound?
Based on screening assays, this compound has shown inhibitory activity against the following off-targets:
-
Cannabinoid Receptor 1 (CNR1)
-
Sigma-2 Receptor (TMEM97)
-
Sarcolemmal Na+ channel site 2
At what concentrations are the off-target effects of this compound typically observed?
The off-target activities of this compound were identified in screening assays performed at a concentration of 10 µM. It is important to perform dose-response experiments to determine the concentration at which these off-target effects may become relevant in your specific cellular assay, especially in relation to the concentration required for on-target PAR-1 antagonism.
How can I minimize the risk of off-target effects in my experiments with this compound?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect (PAR-1 inhibition) in your assay.
-
Use a Negative Control Compound: If available, use a structurally related but inactive analog of this compound to control for non-specific effects.
-
Orthogonal Approaches: Confirm your findings using alternative methods to modulate PAR-1 activity, such as siRNA-mediated knockdown of PAR-1.
-
On-Target Rescue: If possible, perform a rescue experiment by overexpressing PAR-1 to see if it reverses the observed phenotype.
Quantitative Data Summary
| Target | Assay Type | Parameter | Value |
| PAR-1 (On-Target) | Functional Cellular Assay (HEK cells) | IC50 | 10 nM |
| Binding Assay (platelet membranes) | IC50 | 56 nM | |
| CNR1 (Off-Target) | Functional Cellular Assay (HEK cells) | % Inhibition @ 10 µM | 80.7% |
| GTPγS Binding Assay | IC50 | 10.6 µM | |
| Radioligand Binding Assay | % Inhibition @ 10 µM | 88% | |
| TMEM97 (Off-Target) | GPCR Scan | pKi | 5.94 |
| Sarcolemmal Na+ channel site 2 (Off-Target) | Radioligand Binding Assay | % Inhibition @ 10 µM | 55% |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for measuring changes in intracellular cAMP levels in response to this compound treatment.
-
Cell Culture: Plate cells in a 96-well plate at a density of 10,000 cells/well and culture overnight.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., forskolin to directly activate adenylyl cyclase, or a specific agonist for a Gs-coupled receptor expressed in your cells) for 15-30 minutes.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit, which typically involves a competitive immunoassay format (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the concentration of cAMP in each well based on the standard curve and normalize the data to the vehicle control.
Protocol 2: Cholesterol Efflux Assay
This protocol is to assess the effect of this compound on cholesterol efflux from cells.
-
Cell Culture and Labeling:
-
Plate cells in a 24-well plate and grow to confluency.
-
Label the cells with [3H]-cholesterol (1 µCi/mL) in serum-containing medium for 24 hours.
-
-
Equilibration: Wash the cells and equilibrate them in serum-free medium for 18-24 hours.
-
Compound Treatment: Treat the cells with this compound or vehicle control in the presence of a cholesterol acceptor (e.g., HDL or ApoA1) for 4-6 hours.
-
Quantification of Cholesterol Efflux:
-
Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
Caption: Logical relationships for troubleshooting this compound off-target effects.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in BAY-386 Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in platelet aggregation assays involving the PAR-1 antagonist, BAY-386.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a structured format.
Issue 1: High Variability in Inhibition of Platelet Aggregation with this compound
Description: You observe inconsistent IC50 values for this compound or a wide range of maximal inhibition across different experiments or donors.
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability | Screen donors for medications (aspirin, NSAIDs, etc.) for at least two weeks prior to donation. Record and consider donor-specific factors like diet and underlying health conditions. |
| Inconsistent Agonist Concentration | Prepare fresh agonist solutions (e.g., Thrombin, TRAP-6) for each experiment. Use a concentration that induces a submaximal aggregation response to accurately measure inhibition. |
| Variable Incubation Time with this compound | Standardize the pre-incubation time of platelet-rich plasma (PRP) with this compound before adding the agonist. A typical incubation time is between 5 to 15 minutes. |
| Platelet Count Fluctuation | Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). However, be aware that PPP can contain inhibitory substances.[1][2][3] |
Issue 2: Lower-than-Expected or No Inhibition by this compound
Description: this compound fails to inhibit platelet aggregation induced by a PAR-1 agonist, or the observed inhibition is significantly less than anticipated.
| Potential Cause | Recommended Solution |
| Inappropriate Agonist | Ensure you are using a PAR-1 specific agonist like Thrombin or Thrombin Receptor Activator Peptide 6 (TRAP-6). This compound will not inhibit aggregation induced by agonists that act on other pathways (e.g., ADP, collagen, arachidonic acid) unless PAR-1 activation is a downstream event. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the compound according to the manufacturer's instructions. |
| Insufficient Agonist Concentration | If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the optimal concentration. |
| Low Platelet Reactivity | If the baseline platelet aggregation in your control (vehicle-treated) samples is weak, the inhibitory effect of this compound may be difficult to discern. Ensure optimal platelet health and reactivity. |
Issue 3: Spontaneous Platelet Aggregation
Description: Platelets aggregate in the cuvette before the addition of an agonist.
| Potential Cause | Recommended Solution |
| Improper Blood Collection | Use a large gauge needle (e.g., 21-gauge) and a clean venipuncture to minimize platelet activation.[4] Discard the first few milliliters of blood collected. |
| Inappropriate Sample Handling | Process blood samples within 4 hours of collection.[5] Avoid exposing blood or PRP to cold temperatures, as this can activate platelets.[6] All handling should be gentle to prevent mechanical activation. |
| Contamination | Ensure all tubes, pipette tips, and cuvettes are clean and free of contaminants that could activate platelets. |
Frequently Asked Questions (FAQs)
General Platelet Aggregation Assay Questions
Q1: What are the most common sources of variability in platelet aggregation assays?
Variability in platelet aggregation studies can be categorized into three main areas: pre-analytical, analytical, and biological.[7]
-
Pre-analytical variables are the most frequent source of error and include factors related to the blood donor (genetics, diet, medications), blood collection technique (venipuncture quality, anticoagulant used), and sample processing (centrifugation speed and time, storage temperature and duration).[7][8]
-
Analytical variables occur during the assay itself and involve instrument calibration, reagent preparation (especially agonist stability and concentration), and the handling of the platelet-rich plasma.[8]
-
Biological variability is inherent to studying platelets, as their reactivity can differ significantly between individuals.
Q2: What is the recommended procedure for preparing platelet-rich plasma (PRP)?
A standardized protocol for PRP preparation is crucial for minimizing variability.
Experimental Protocol: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation
-
Blood Collection: Draw whole blood from healthy, consenting donors who have refrained from taking antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (a 9:1 ratio of blood to anticoagulant is required). Gently invert the tubes 3-5 times to ensure thorough mixing.
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.[7] Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new polypropylene tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed, typically 2000 x g for 20 minutes.[7] The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before initiating the aggregation assay to allow the platelets to return to a resting state.
This compound Specific Questions
Q3: What is the mechanism of action of this compound?
This compound is a potent, specific, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[8] PAR-1 is a G-protein coupled receptor on the surface of platelets that is activated by thrombin. By blocking this receptor, this compound prevents thrombin-mediated platelet activation and subsequent aggregation.
Q4: Which agonists should I use to test the efficacy of this compound?
To specifically assess the inhibitory activity of this compound, you should use agonists that directly activate PAR-1. The most common and appropriate agonists are:
-
Thrombin: The physiological activator of PAR-1.
-
Thrombin Receptor Activator Peptide 6 (TRAP-6): A synthetic peptide that specifically activates PAR-1 without the need for receptor cleavage.
Using agonists that act on different pathways, such as ADP (P2Y1/P2Y12 receptors), collagen (GPVI receptor), or arachidonic acid (thromboxane pathway), will not be directly inhibited by this compound and are therefore not suitable for primary efficacy testing.
Q5: What concentration of this compound should I use in my experiments?
The reported IC50 of this compound for inhibiting platelet aggregation is 0.14 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Data Summary Tables
Table 1: Factors Influencing Platelet Aggregation Assay Variability
| Category | Factor | Impact on Assay |
| Pre-Analytical | Donor Medication (e.g., Aspirin, NSAIDs) | Can inhibit platelet function, leading to reduced aggregation.[5][8] |
| Blood Collection Technique | Traumatic venipuncture can prematurely activate platelets.[8] | |
| Anticoagulant | Incorrect blood-to-anticoagulant ratio can affect results.[8] | |
| Sample Storage | Delays in testing or improper temperatures can alter platelet function.[8] | |
| Analytical | Platelet Count | Variability in platelet numbers between samples can affect the aggregation response.[1] |
| Agonist Concentration | Inconsistent agonist potency or concentration leads to variable aggregation. | |
| Instrument Calibration | Improperly calibrated aggregometers will yield inaccurate readings.[8] | |
| Biological | Genetic Factors | Inherited differences in platelet receptors can alter reactivity. |
| Underlying Health Conditions | Certain diseases can impact platelet function.[8] |
Visualizations
References
- 1. What Does a High Platelet Count Mean? | Carda Health [cardahealth.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Novel non-nucleoside inhibitors of cytomegaloviruses (BAY 38-4766): in vitro and in vivo antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Ser-386 of interferon regulatory factor 3 as critical target for inducible phosphorylation that determines activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 7. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-blockers are associated with decreased leucocyte-platelet aggregate formation and lower residual platelet reactivity to adenosine diphosphate after angioplasty and stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing unexpected results with BAY-386 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BAY-386, a novel kinase inhibitor. Our aim is to help you address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase "Kinase X," a critical downstream effector in the pro-survival "XYZ signaling pathway." By blocking the ATP-binding site of Kinase X, this compound prevents its phosphorylation and activation, leading to the inhibition of downstream signaling and subsequent apoptosis in cancer cells dependent on this pathway.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for Kinase X, some minor off-target activity has been observed at higher concentrations against structurally related kinases. Researchers should consult the accompanying selectivity profile data. Off-target effects can sometimes contribute to unexpected cellular phenotypes.[1][2]
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Acquired resistance to kinase inhibitors is a known phenomenon. Potential mechanisms include secondary mutations in the Kinase X ATP-binding pocket, upregulation of alternative survival pathways that bypass the XYZ pathway, or increased drug efflux through the activation of ABC transporters.
Troubleshooting Guide for Unexpected Results
Issue 1: Suboptimal Inhibition of Target Phosphorylation
You've treated your cells with this compound, but a Western blot shows only a modest decrease in the phosphorylation of the direct downstream target of Kinase X.
| Possible Cause | Recommended Action |
| Insufficient Drug Concentration | Titrate this compound across a wider concentration range. The IC50 can vary between cell lines. |
| Incorrect Timing of Lysate Collection | Perform a time-course experiment to determine the optimal duration of treatment for maximal target inhibition. |
| Poor Antibody Quality | Validate your phospho-specific antibody using appropriate positive and negative controls. |
| Drug Inactivation | Ensure the stability of this compound in your specific cell culture medium over the course of the experiment. |
Issue 2: Unexpected Cell Toxicity in Control Cell Lines
You are observing significant cell death in a control cell line that does not express the target, Kinase X.
| Possible Cause | Recommended Action |
| Off-Target Toxicity | This may be due to this compound inhibiting other essential kinases.[1][3] Refer to the off-target activity table and consider if your control cells are sensitive to the inhibition of these other kinases. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution, causing non-specific cellular stress. Visually inspect your culture medium for any precipitate. |
Issue 3: Discrepancy Between In Vitro Potency and Cellular Activity
This compound shows high potency in a cell-free enzymatic assay but has a much weaker effect in a cellular viability assay.
| Possible Cause | Recommended Action |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane. Consider performing a cellular uptake assay. |
| High Protein Binding | This compound may be binding to proteins in the cell culture serum, reducing its effective concentration. Try reducing the serum percentage in your media during treatment. |
| Rapid Drug Metabolism | The cells may be metabolizing and inactivating the compound. An LC-MS/MS analysis of cell lysates and supernatant can be used to assess the stability of this compound over time. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary target (Kinase X) and a panel of related kinases.
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 5 |
| Kinase Y (Off-Target) | 250 |
| Kinase Z (Off-Target) | 800 |
| Kinase A (Off-Target) | >10,000 |
Experimental Protocols
Protocol: Western Blot for Phospho-Kinase X Target
This protocol describes the methodology for assessing the inhibition of the XYZ pathway by measuring the phosphorylation of a direct downstream target of Kinase X.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-target of Kinase X (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: The hypothetical XYZ signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting common unexpected results with this compound.
Caption: Logical relationship between potential causes and the observed effect of acquired resistance.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of BAY-386 in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of BAY-386, a potent and selective PAR-1 antagonist, in experimental settings. Our goal is to help you improve the stability and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I store the this compound stock solution and aliquots to ensure stability?
A1: While specific long-term stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed to minimize degradation. For a similar PAR-1 antagonist, vorapaxar, stock solutions are stable for up to 2 years at -80°C and up to 1 year at -20°C.[1] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for long-term storage or -20°C for short-term use. Protect from light and moisture.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For aqueous-based cellular or biochemical assays, it is crucial to ensure that the final concentration of DMSO is kept low (ideally below 0.5%) to avoid solvent-induced artifacts.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitate formation can occur if the compound's solubility limit is exceeded in your experimental buffer. Gently warm the solution and vortex to try and redissolve the compound. If precipitation persists, consider preparing a fresh dilution from your stock solution. It is also advisable to visually inspect your compound in solution for any cloudiness or precipitate before use.
Experimental Troubleshooting
Q4: I am observing inconsistent results between experiments with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Instability: Degradation of this compound due to improper storage or handling can lead to variability. Always use freshly prepared dilutions from a properly stored stock solution for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly impact cellular responses. Standardize your cell culture protocols to ensure consistency.
-
Assay Variability: Ensure all reagents are within their expiration dates and have been stored correctly. Minor variations in pipetting can also lead to significant differences in final compound concentrations.
Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A5: If this compound is not showing the expected activity, consider the following:
-
Compound Integrity: Verify the purity and concentration of your this compound stock.
-
Cellular Target Expression: Confirm that your cell line expresses PAR-1 at a sufficient level.
-
Assay Conditions: Ensure that the assay buffer, pH, and incubation times are optimal for both the cells and the compound.
-
Compound Permeability: If using a cell-based assay, consider if the compound is able to effectively cross the cell membrane to reach its target.
Q6: How can I be sure the observed effects are specific to PAR-1 inhibition by this compound?
A6: To confirm on-target effects, consider the following control experiments:
-
Use a structurally unrelated PAR-1 antagonist: This can help confirm that the observed phenotype is due to the inhibition of PAR-1 and not an off-target effect of the specific chemical structure of this compound.
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce or eliminate PAR-1 expression. The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.
-
Rescue experiments: Overexpress a version of PAR-1 that is resistant to this compound. If this rescues the phenotype, it strongly supports an on-target mechanism.
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Storage Condition | Duration | Rationale |
| Stock Solution | ||
| -80°C in DMSO | Up to 2 years | Minimizes degradation and solvent evaporation. |
| -20°C in DMSO | Up to 1 year | Suitable for shorter-term storage. |
| Working Dilutions | ||
| Aqueous Buffers | Prepare Fresh Daily | Small molecules can be less stable in aqueous solutions. |
Note: This data is based on general guidelines for small molecule inhibitors and specific data for a related compound, vorapaxar.[1] Stability of this compound should be independently verified for long-term experiments.
Experimental Protocols
Protocol 1: General In Vitro PAR-1 Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against PAR-1 activity.
Materials:
-
Purified PAR-1 enzyme
-
PAR-1 substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (optimized for PAR-1 activity)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (if available)
-
96-well or 384-well plates (black, for fluorescence assays)
-
Plate reader with fluorescence detection
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Enzyme Preparation: Dilute the purified PAR-1 enzyme to the desired working concentration in the assay buffer.
-
Assay Setup: In the wells of the microplate, add the diluted this compound or vehicle control, followed by the diluted PAR-1 enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the PAR-1 substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the change in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: General Cell-Based PAR-1 Antagonism Assay
This protocol describes a general method to assess the ability of this compound to inhibit PAR-1 signaling in a cellular context.
Materials:
-
A cell line endogenously or recombinantly expressing PAR-1 (e.g., HUVECs)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
PAR-1 agonist (e.g., thrombin or a PAR-1 activating peptide)
-
Assay buffer (e.g., HBSS)
-
Detection reagents for a downstream signaling event (e.g., calcium indicator dye for measuring intracellular calcium release, or antibodies for a phospho-protein in a downstream pathway).
-
96-well cell culture plates
-
Plate reader or other suitable detection instrument.
Methodology:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with assay buffer containing various concentrations of this compound or a vehicle control.
-
Pre-incubation: Incubate the cells with the compound for a sufficient time to allow for cell penetration and target engagement.
-
Agonist Stimulation: Add the PAR-1 agonist to the wells to stimulate the receptor.
-
Detection: Measure the downstream signaling response using the chosen detection method (e.g., measure fluorescence for calcium mobilization).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to determine the IC50 of inhibition.
Mandatory Visualizations
Caption: Canonical PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting workflow for experiments with this compound.
References
how to control for BAY-386 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the PAR-1 antagonist, BAY-386.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in this compound experiments?
A vehicle control is an essential component of experimental design where the substance used to dissolve or dilute this compound (the vehicle) is administered to a control group.[1][2][3] This is critical to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[1] Solvents like Dimethyl Sulfoxide (DMSO), for instance, can influence cell behavior.[4] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the activity of this compound.[1]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle depends on the experimental model. Based on the solubility of this compound and common practices in pharmacological studies:
-
In Vitro : Dimethyl sulfoxide (DMSO) is a common vehicle for dissolving this compound for cell culture experiments, as this compound is soluble at 10 mM in DMSO.[4][5]
-
In Vivo : For animal studies, several vehicles can be considered, often involving a co-solvent strategy. Common choices include:
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.5%, and should generally not exceed 1%.[1] It is crucial to maintain the same final DMSO concentration across all wells, including the vehicle control and all this compound-treated wells.[1]
Q4: How should I prepare the vehicle control solution?
The vehicle control solution should be prepared to be identical to the drug solution but without the active compound. If you dissolve this compound in DMSO and then make further dilutions in PBS or cell culture media, your vehicle control should be the same concentration of DMSO in PBS or media.[6] Always use the same batch of vehicle for both the control and experimental groups to ensure consistency.[1]
Troubleshooting Guide
Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, altered signaling).
| Cause | Solution |
| Vehicle Concentration is Too High | Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, ensure the final DMSO concentration is well below 0.5%.[1] Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line or animal model. |
| Cell Line Sensitivity | Review the literature for any known sensitivities of your cell line to the chosen vehicle. If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles.[1] |
| Vehicle Purity | Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles which can degrade the vehicle.[1] |
Problem 2: There is high variability in results between the this compound-treated group and the vehicle control group across experiments.
| Cause | Solution |
| Inconsistent Vehicle Preparation | Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.[1] |
| Uneven Vehicle/Drug Distribution | After adding the vehicle or this compound solution to the media or administering it in vivo, ensure thorough mixing or consistent administration technique. In multi-well plates, gently swirl the plate to ensure even distribution.[1] |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a plate can concentrate both the vehicle and the drug. Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.[1] |
Problem 3: this compound is precipitating out of solution during the experiment.
| Cause | Solution |
| Low Solubility in Final Medium | While this compound is soluble in DMSO, its solubility may be lower in aqueous solutions like cell culture media or PBS. Ensure the final concentration of this compound does not exceed its solubility limit in the final experimental medium. You may need to optimize the vehicle composition, for example, by using a co-solvent system for in vivo studies. |
| Temperature Changes | Solubility can be temperature-dependent. Ensure that all solutions are maintained at the appropriate temperature throughout the experiment. Avoid storing diluted solutions at low temperatures where precipitation might occur. |
Experimental Protocols
Key Experiment 1: In Vitro Cell-Based Assay
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Vehicle Control Stock: Use the same 100% DMSO as the vehicle control stock.
-
Prepare Working Solutions:
-
For this compound treatment, serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
For the vehicle control, dilute the vehicle control stock (100% DMSO) in cell culture medium to the same final concentration of DMSO as the highest concentration used for the this compound treatment group.
-
-
Cell Treatment:
-
Untreated Group: Cells in media only.
-
Vehicle Control Group: Cells treated with the vehicle control working solution.
-
This compound Group(s): Cells treated with the this compound working solutions.
-
-
Incubation and Analysis: Incubate the cells for the desired time period and then perform the relevant biological analysis.
Key Experiment 2: In Vivo Animal Study
-
Formulation Preparation:
-
This compound Formulation: Based on preliminary tolerability studies, prepare the this compound formulation. For example, dissolve this compound in a small amount of DMSO and then suspend it in 0.5% CMC in saline for oral gavage.
-
Vehicle Control Formulation: Prepare a solution containing the same concentration of DMSO and 0.5% CMC in saline, but without this compound.
-
-
Animal Dosing:
-
Vehicle Control Group: Administer the vehicle control formulation to a group of animals.
-
This compound Group(s): Administer the this compound formulation to the experimental groups at the desired doses.
-
-
Observation and Data Collection: Monitor the animals for the duration of the study and collect the necessary data.
Data Presentation
Table 1: Recommended Maximum Vehicle Concentrations for In Vitro and In Vivo Studies
| Vehicle | Experimental Model | Maximum Recommended Concentration | Notes |
| DMSO | In Vitro (Cell Culture) | ≤ 0.5% (v/v) | Higher concentrations can be toxic or have off-target effects. Maintain consistent concentration across all groups. |
| DMSO | In Vivo | Varies by species and route | Should be kept to a minimum. High concentrations can cause local irritation or systemic toxicity. Often used as a co-solvent. |
| Ethanol | In Vitro | < 0.1% (v/v) | Can have significant biological effects. |
| Ethanol | In Vivo | Varies by species and route | Can have sedative and other systemic effects. |
| Carboxymethyl Cellulose (CMC) | In Vivo (Oral) | 0.5% - 2% (w/v) | A common suspending agent. |
| Corn Oil | In Vivo (Oral, Subcutaneous) | Varies by route | A common vehicle for lipophilic compounds. |
Visualizations
Caption: Logical relationships of experimental controls.
Caption: Workflow for preparing solutions.
Caption: Simplified PAR-1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound |CAS:1256941-06-6 Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BAY-386 Assay Interference
Welcome to the technical support center for BAY-386. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential assay interference when working with the PAR-1 antagonist, this compound. While this compound is a potent and specific inhibitor, unexpected results can arise from various forms of assay interference. This guide provides troubleshooting steps and frequently asked questions in a question-and-answer format to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1). It functions by inhibiting the signaling pathway activated by thrombin, which plays a key role in thrombosis and inflammation. Specifically, this compound has been shown to inhibit the expression of pro-inflammatory factors.
Q2: I'm observing unexpected results in my assay with this compound. Could it be assay interference?
A2: Yes, unexpected results such as poor dose-response curves, high variability between replicates, or a signal in cell-free controls could be indicative of assay interference. Small molecules can interfere with assays through various mechanisms, including but not limited to, autofluorescence, fluorescence quenching, compound aggregation, redox activity, or interaction with assay reagents.
Q3: What are the common types of assays used for PAR-1 antagonists like this compound where interference might be a concern?
A3: PAR-1 antagonists are often evaluated in a variety of assays, many of which can be susceptible to interference. These include:
-
Fluorescence-based assays: Measuring intracellular calcium mobilization, reporter gene expression, or using fluorescently labeled ligands.
-
Colorimetric assays: Such as MTT or LDH assays for cell viability, or ELISA-based methods to measure downstream signaling molecules.
-
Luminescence-based assays: Commonly used for reporter gene and cell viability readouts.
-
Platelet aggregation assays: Often monitored by changes in light transmission or impedance.
Q4: How can I perform a quick initial check for potential interference?
A4: A simple and effective initial step is to run a "compound-only" control. This involves performing the assay with this compound in the assay buffer without any biological target (e.g., cells or protein). A significant signal in this control is a strong indicator of direct assay interference.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dose-response curves.
This could be a sign of compound instability or aggregation at higher concentrations.
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the compound stock solution and the assay plate wells for any signs of precipitation.
-
Solubility Check: Confirm the solubility of this compound in your assay buffer. It may be necessary to adjust the buffer composition or the final DMSO concentration. Note that the final DMSO concentration should ideally be kept under 1% in cell-based assays unless higher concentrations have been validated.[1]
-
Aggregation Mitigation: Test for aggregation by including a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant shift in the IC50 value in the presence of the detergent suggests that aggregation may be contributing to the observed activity.
Issue 2: High background signal in a fluorescence-based assay.
This may be caused by autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If autofluorescence is detected, perform a full excitation and emission spectral scan of this compound to identify its fluorescence profile.
-
Change Fluorophore: If possible, switch to a red-shifted fluorophore, as small molecules are generally less likely to be autofluorescent at longer wavelengths.[2]
-
Background Subtraction: If the autofluorescence is moderate and consistent, it can be mitigated by subtracting the signal from the compound-only control wells from the experimental wells.
Issue 3: Lower than expected signal or complete signal loss in a fluorescence-based assay.
This could be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: In a cell-free system, mix this compound with the fluorescent product of your assay (or a fluorescent standard with similar spectral properties). A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.
-
Pre-incubation and Wash: For cell-based assays, if the protocol allows, pre-incubate the cells with this compound, then wash the cells to remove the compound before adding the fluorescent substrate.
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as LC-MS to directly measure substrate conversion or Surface Plasmon Resonance (SPR) to assess binding.
Issue 4: False positives in a colorimetric assay (e.g., MTT, XTT).
This can occur if this compound has redox activity and can directly reduce the tetrazolium dye.
Troubleshooting Steps:
-
Cell-Free Control: Perform the colorimetric assay with this compound in the assay medium without any cells. A color change indicates direct reduction of the dye by the compound.
-
Wash Step: For adherent cells, a crucial step is to carefully aspirate the medium containing this compound and wash the cells with warm PBS before adding the colorimetric reagent.
-
Alternative Viability Assay: Use a non-redox-based viability assay, such as a CyQUANT Direct Cell Proliferation Assay or a CellTiter-Glo Luminescent Cell Viability Assay.
Data Presentation
Table 1: Hypothetical Data for Troubleshooting Fluorescence Interference
| Control Experiment | This compound Concentration (µM) | Observed Signal (RFU) | Interpretation |
| Autofluorescence Control | 0.1 | 50 | No significant autofluorescence |
| 1 | 150 | Minor autofluorescence | |
| 10 | 1500 | Significant autofluorescence | |
| Quenching Control | 0.1 | 4950 | No significant quenching |
| (Fluorophore only = 5000 RFU) | 1 | 4500 | Minor quenching |
| 10 | 2500 | Significant quenching |
Table 2: Hypothetical Data for Mitigating Aggregation
| Assay Condition | This compound IC50 (µM) | Fold Shift | Interpretation |
| Standard Buffer | 1.2 | - | Initial result |
| + 0.01% Triton X-100 | 15.5 | 12.9 | Aggregation is likely contributing to the observed potency |
Experimental Protocols
Protocol 1: Identifying Compound Autofluorescence
-
Prepare a serial dilution of this compound in your assay buffer at concentrations ranging from your expected IC50 to the highest concentration used in your primary assay.
-
Dispense the dilutions into a microplate.
-
Include a buffer-only control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A concentration-dependent increase in signal compared to the buffer blank indicates autofluorescence.
Protocol 2: Detecting Compound Aggregation using Detergent
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Perform a full dose-response experiment for this compound in both buffer conditions.
-
Calculate the IC50 value for each condition.
-
Analyze the results: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator that the compound is forming aggregates that contribute to its apparent activity.
Protocol 3: Orthogonal Hit Confirmation using LC-MS/MS
-
Perform your primary assay to determine the IC50 of this compound.
-
Set up an enzymatic reaction with the target protein, substrate, and cofactors in the absence and presence of varying concentrations of this compound.
-
Quench the reaction at a specific time point by adding a stopping solution (e.g., acetonitrile or formic acid).
-
Analyze the samples by LC-MS/MS to directly quantify the amount of product formed.
-
Calculate the IC50 based on the reduction of product formation. A similar IC50 value to the primary assay provides strong evidence that the observed activity is genuine.
Visualizations
References
Technical Support Center: Refining BAY-386 Experimental Protocols for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for the PAR-1 antagonist, BAY-386. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on enhancing reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR-1). Its primary mechanism of action is to inhibit the signaling cascade initiated by the activation of PAR-1, a G protein-coupled receptor (GPCR). PAR-1 is most notably activated by the coagulation protease thrombin. By blocking this receptor, this compound can inhibit downstream cellular responses such as platelet aggregation and pro-inflammatory factor expression.
Q2: What are the key signaling pathways activated by PAR-1 that are inhibited by this compound?
A2: PAR-1 activation triggers multiple downstream signaling pathways. The primary pathways inhibited by this compound include those mediated by Gαq and Gα12/13 proteins. The Gαq pathway leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The Gα12/13 pathway activates Rho/Rho kinase, which is crucial for cytoskeletal changes, such as those seen in platelet shape change.
Q3: What are the common in vitro assays used to characterize the activity of this compound?
A3: The most common in vitro assays to characterize the activity of a PAR-1 antagonist like this compound are:
-
Calcium Mobilization/Flux Assays: To measure the inhibition of PAR-1 agonist-induced intracellular calcium release in various cell types (e.g., endothelial cells, platelets).
-
Platelet Aggregation Assays: To assess the ability of this compound to inhibit platelet aggregation induced by PAR-1 agonists like thrombin or specific peptide agonists.
-
Cell Viability and Cytotoxicity Assays: To determine if the observed effects of this compound are due to specific PAR-1 antagonism rather than general cellular toxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PAR-1 antagonists. Note that specific values for this compound may need to be determined empirically, and the provided data for other PAR-1 antagonists serve as a reference for experimental design.
Table 1: Representative IC50 Values for PAR-1 Antagonists
| Compound | Assay Type | Cell Type/System | Agonist | IC50 |
| Vorapaxar | Platelet Aggregation | Human Platelets | Thrombin-TL Peptide | 2 ± 1 x 10⁻⁸ M[1] |
| Parmodulin-2 | Platelet Aggregation | Human Platelets | Thrombin-TL Peptide | 7 ± 1 x 10⁻⁶ M[1] |
| RWJ-58259 | Calcium Mobilization | EA.hy926 Endothelial Cells | TFLLRN-NH₂ | 0.020 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Parameter | Recommended Range |
| Calcium Mobilization | Antagonist Concentration | 1 nM - 10 µM |
| Agonist (e.g., TFLLRN-NH₂) Concentration | 1 µM - 10 µM | |
| Platelet Aggregation | Antagonist Concentration | 10 nM - 100 µM |
| Agonist (e.g., Thrombin) Concentration | 1 nM - 30 nM[2] | |
| Cell Viability | This compound Concentration | 0.1 µM - 100 µM |
Experimental Protocols & Troubleshooting Guides
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on PAR-1 agonist-induced intracellular calcium mobilization.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells (e.g., HUVECs, HEK293 expressing PAR-1) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells in their recommended growth medium at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After incubation, gently wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Incubate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the PAR-1 agonist (e.g., thrombin or a specific peptide agonist like SFLLRN-NH₂) at a concentration that elicits a submaximal response (EC₈₀).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the agonist into the wells and continue to measure the fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Incomplete removal of dye-loading solution. Autofluorescence from the compound or media components. | Ensure thorough but gentle washing after dye loading. Run a control with the compound and no cells to check for autofluorescence. |
| Low signal-to-noise ratio | Suboptimal dye loading. Low receptor expression in the cell line. Agonist concentration is too low. | Optimize dye concentration and loading time. Use a cell line with higher PAR-1 expression or a transiently transfected system. Perform an agonist dose-response curve to determine the optimal concentration. |
| High variability between replicates | Inconsistent cell numbers per well. Uneven dye loading. Pipetting errors. | Ensure a homogenous cell suspension when plating. Automate liquid handling steps if possible. Use positive displacement pipettes for viscous solutions. |
| No response to agonist | Inactive agonist. Cell health is compromised. Incorrect filter settings on the plate reader. | Use a fresh, validated batch of agonist. Check cell viability before the experiment. Verify the excitation and emission wavelengths for the chosen dye. |
Platelet Aggregation Assay
Objective: To determine the effect of this compound on PAR-1 agonist-induced platelet aggregation.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add a small volume of PRP to a cuvette with a stir bar and place it in an aggregometer.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) with stirring.
-
Add the PAR-1 agonist (e.g., thrombin or SFLLRN-NH₂) to initiate aggregation.
-
Record the change in light transmittance for several minutes until a stable platelet aggregate is formed.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Troubleshooting Guide: Platelet Aggregation Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous platelet aggregation | Platelets activated during blood collection or processing. | Use proper phlebotomy techniques. Avoid excessive agitation of blood samples. Process samples promptly after collection. |
| No or weak aggregation response | Low platelet count. Inactive agonist. Platelets are refractory. | Ensure the platelet count is within the normal range. Use a fresh, validated agonist. Ensure donors have not taken anti-platelet medications. |
| Irreproducible results | Variability in donor platelets. Inconsistent incubation times. Temperature fluctuations. | Pool PRP from multiple donors if possible. Standardize all incubation times. Maintain a constant temperature of 37°C. |
| Artifacts in the aggregation curve | Air bubbles in the cuvette. Precipitation of the compound. | Ensure no bubbles are introduced during pipetting. Check the solubility of this compound in the assay buffer and PRP. |
Mandatory Visualizations
Caption: PAR-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound Activity.
References
challenges in translating BAY-386 in vitro results to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR-1 antagonist, BAY-386. It specifically addresses common challenges encountered when translating promising in vitro results to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1).[1] It functions by inhibiting the signaling cascade initiated by the activation of PAR-1, a G-protein coupled receptor involved in thrombosis and inflammation. In in vitro studies, this compound has been shown to inhibit platelet aggregation.[1]
Q2: What are the reported in vitro potencies of this compound?
A2: this compound has demonstrated high potency in cell-based assays. Key reported values include an IC50 of 10 nM in HEK cells and an IC50 of 0.14 µM for the inhibition of platelet aggregation.[1]
Q3: Why are my in vivo results with this compound not showing the same efficacy as my in vitro experiments?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this, including:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or high clearance of this compound in the animal model can lead to insufficient drug exposure at the target site.
-
Pharmacodynamics (PD): The complex biological environment in vivo can influence the drug-target interaction. This includes factors like plasma protein binding, which can reduce the concentration of free, active drug.
-
Model Selection: The chosen in vivo model may not accurately recapitulate the human disease pathology or the specific role of PAR-1 in the tested condition.
Q4: I'm observing bleeding in my animal models at doses of this compound that I expected to be therapeutic. Is this a known issue with PAR-1 antagonists?
A4: Yes, bleeding is a known and significant risk associated with PAR-1 antagonists. This is because PAR-1 plays a crucial role in hemostasis. While the goal is to achieve an antithrombotic effect, excessive inhibition of PAR-1 can impair normal clotting mechanisms, leading to bleeding. Careful dose-response studies are essential to identify a therapeutic window that balances efficacy and bleeding risk.
Troubleshooting Guides
Issue 1: Reduced or Lack of Efficacy in In Vivo Models
Symptoms:
-
In vivo dose-response curves are significantly right-shifted compared to in vitro potency.
-
The maximum achievable efficacy in vivo is lower than what was observed in cell-based assays.
-
High variability in efficacy is observed between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct PK studies: Measure plasma and tissue concentrations of this compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. 2. Formulation optimization: Ensure the drug is adequately solubilized and stable in the vehicle used for administration. Consider alternative formulations or routes of administration to improve bioavailability. 3. Assess metabolism: Investigate potential rapid metabolism of this compound in the liver or other tissues of the animal model. |
| High Plasma Protein Binding | 1. Measure plasma protein binding: Determine the fraction of this compound that is bound to plasma proteins. High binding can significantly reduce the free drug concentration available to interact with PAR-1. 2. Adjust dosing based on free drug concentration: Correlate the free drug concentration in vivo with the effective concentrations from in vitro assays. |
| Inappropriate Animal Model | 1. Validate the model: Ensure that PAR-1 signaling is a key driver of the pathology in your chosen animal model. 2. Consider species differences: The pharmacology and expression levels of PAR-1 can differ between species, potentially affecting the efficacy of this compound. |
Issue 2: Unexpected Toxicity or Adverse Events
Symptoms:
-
Observation of bleeding at presumed therapeutic doses.
-
Other unexpected adverse effects not predicted by in vitro toxicity assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity (Bleeding) | 1. Establish a therapeutic window: Conduct careful dose-escalation studies to determine the dose range that provides antithrombotic efficacy with an acceptable bleeding risk. 2. Monitor coagulation parameters: Measure parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) to assess the impact on coagulation. |
| Off-Target Effects | 1. Perform off-target screening: Test this compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. 2. Histopathological analysis: Conduct detailed examination of tissues from treated animals to identify any signs of toxicity. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Assay Type | Cell Line/System | Endpoint | IC50 |
| Receptor Binding | HEK Cells | PAR-1 Antagonism | 10 nM |
| Functional Assay | Human Platelets | Platelet Aggregation Inhibition | 0.14 µM |
Table 2: Hypothetical Comparison of In Vitro vs. In Vivo Results for this compound
| Parameter | In Vitro | In Vivo (Rodent Model) - Hypothetical | Potential Reasons for Discrepancy |
| Effective Concentration (EC50) | 25 nM (Cell-based signaling assay) | 500 nM (Plasma concentration for 50% inhibition of thrombosis) | - High plasma protein binding - Rapid metabolism and clearance |
| Efficacy | 95% inhibition of PAR-1 signaling | 60% reduction in thrombus formation | - Suboptimal drug exposure at the target site - Involvement of other pathways in the in vivo model |
| Safety Margin | >100-fold (vs. cytotoxicity) | Narrow therapeutic window due to bleeding | - On-target effect of PAR-1 inhibition on hemostasis |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Prepare platelet-rich plasma (PRP): Collect whole blood from healthy human donors into citrate-containing tubes. Centrifuge at a low speed to separate PRP.
-
Drug Incubation: Incubate PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Induce Aggregation: Add a PAR-1 agonist (e.g., thrombin or a specific PAR-1 activating peptide) to induce platelet aggregation.
-
Measure Aggregation: Monitor the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of aggregation inhibition against the drug concentration.
Protocol 2: In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
-
Animal Preparation: Anesthetize the rodent model (e.g., rat or mouse) and expose the carotid artery.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at various doses and time points before inducing thrombosis.
-
Thrombus Induction: Apply a filter paper saturated with ferric chloride solution to the carotid artery for a defined period to induce endothelial injury and thrombus formation.
-
Monitor Blood Flow: Use a Doppler flow probe to continuously monitor blood flow in the carotid artery. The time to vessel occlusion is the primary endpoint.
-
Data Analysis: Compare the time to occlusion between the vehicle-treated and this compound-treated groups to determine the antithrombotic efficacy.
Visualizations
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to PAR-1 Antagonists: The Preclinical Profile of BAY-386 Versus the Clinically Approved Vorapaxar
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two Protease-Activated Receptor-1 (PAR-1) antagonists: BAY-386, a preclinical chemical probe, and vorapaxar, an FDA-approved antiplatelet therapeutic.
Thrombin, a potent platelet activator, exerts its effects primarily through the G-protein coupled receptor PAR-1. Inhibition of this receptor is a key strategy in the development of antithrombotic agents. While vorapaxar has undergone extensive clinical evaluation and is approved for specific cardiovascular indications, this compound remains a less-characterized preclinical compound. This guide synthesizes the available data to offer a comparative perspective on their pharmacological profiles.
Mechanism of Action: Targeting the Thrombin Receptor
Both this compound and vorapaxar are antagonists of the PAR-1 receptor.[1][2] Thrombin activates PAR-1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. PAR-1 antagonists like this compound and vorapaxar work by preventing this activation. Vorapaxar is a competitive and reversible antagonist of PAR-1.[2]
PAR-1 Signaling Pathway
The activation of PAR-1 by thrombin initiates a cascade of intracellular events crucial for platelet activation and aggregation. The diagram below illustrates the major signaling pathways downstream of PAR-1 activation.
Comparative Performance Data
Due to the limited publicly available data for this compound, a direct quantitative comparison with vorapaxar is challenging. The following tables summarize the available information.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC₅₀ | Source |
| This compound | PAR-1 | Binding Assay (Platelet Membranes) | 56 nM | [3] |
| PAR-1 | Functional Cellular Assay (HEK cells) | 10 nM | [1] | |
| Platelet Aggregation | - | 0.14 µM | [1] | |
| Vorapaxar | PAR-1 | - | - | Data from extensive clinical trials |
Table 2: In Vitro Selectivity of this compound
| Off-Target | Assay | IC₅₀ / % Inhibition | Selectivity vs. PAR-1 | Source |
| PAR-4 (F2RL3) | Functional Cellular Assay (HEK cells) | > 10 µM | > 1,000-fold | [3] |
| CNR1 | Functional Test (GTPγS binding) | 10.6 µM | ~1,060-fold | [3] |
| Radioligand Binding Assay | 88% inhibition at 10 µM | - | [3] | |
| TMEM97 | GPCR Scan | pKi = 5.94 | - | [3] |
| Sarcolemmal Na⁺ channel site 2 | Radioligand Binding Assay | 55% inhibition at 10 µM | - | [3] |
Note: Detailed in vitro selectivity data for vorapaxar against a broad panel of receptors is proprietary and not fully available in the public domain.
Table 3: Clinical Efficacy and Safety of Vorapaxar (TRA 2°P-TIMI 50 Trial)
| Endpoint | Vorapaxar + Standard of Care | Placebo + Standard of Care | Hazard Ratio (95% CI) | P-value | Source |
| Cardiovascular death, MI, or stroke | 7.9% | 9.5% | 0.80 (0.73-0.89) | <0.001 | [4] |
| Moderate or severe GUSTO bleeding | 3.7% | 2.4% | 1.55 (1.30-1.86) | <0.001 | [4] |
| Intracranial hemorrhage (ICH) | 0.6% | 0.4% | - | 0.10 | [4] |
Note: No clinical data is available for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following represents a general workflow for a key preclinical assay used to evaluate PAR-1 antagonists.
Platelet Aggregation Assay Workflow
This diagram outlines a typical light transmission aggregometry (LTA) workflow to assess the inhibitory effect of a PAR-1 antagonist on platelet aggregation.
Anti-Inflammatory Potential
This compound has been reported to inhibit the expression of the pro-inflammatory factors MCP-1 and CXCL1 in Human Umbilical Vein Endothelial Cells (HUVECs).[2] This suggests a potential anti-inflammatory role for this compound beyond its antiplatelet effects, an area that warrants further investigation.
Summary and Future Directions
Vorapaxar is a well-established PAR-1 antagonist with proven clinical efficacy in reducing thrombotic events in specific patient populations, albeit with an increased risk of bleeding.[4] In contrast, this compound is a potent and selective preclinical PAR-1 antagonist. The limited available data on this compound suggests it is a valuable research tool for studying PAR-1 biology. Its potential anti-inflammatory properties may offer a differentiated profile, but extensive further preclinical and clinical studies would be required to substantiate this and to establish a safety and efficacy profile comparable to that of vorapaxar. The significant gap in publicly available data for this compound underscores the challenges in comparing early-stage compounds with clinically approved drugs. Future publications on the preclinical development of this compound will be necessary to enable a more comprehensive and direct comparison.
References
A Comparative Guide to the PAR-1 Antagonists BAY-386 and Atopaxar for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical probes and clinical candidates is paramount. This guide provides a detailed comparison of the efficacy of two Protease-Activated Receptor-1 (PAR-1) antagonists: the preclinical chemical probe BAY-386 and the clinical-stage compound atopaxar.
This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of these two agents that target the thrombin receptor.
Mechanism of Action: Targeting the Thrombin Receptor
Both this compound and atopaxar are antagonists of Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1] Thrombin, a potent platelet activator, cleaves the N-terminal domain of PAR-1, unmasking a tethered ligand that auto-activates the receptor. This initiates a signaling cascade leading to platelet aggregation and thrombus formation.[1] By blocking PAR-1, both compounds aim to inhibit this key pathway in thrombosis.
Atopaxar is described as an orally active, potent, and reversible PAR-1 antagonist.[2] It specifically targets the G protein-coupled receptor and binds at or near the tethered ligand binding site on the platelet membrane.[2] Similarly, this compound is characterized as a PAR-1 antagonist chemical probe.
Comparative Efficacy Data
To facilitate a direct comparison of the available efficacy data for this compound and atopaxar, the following table summarizes key quantitative metrics from preclinical and clinical studies.
| Parameter | This compound | Atopaxar |
| Target | Protease-Activated Receptor-1 (PAR-1) | Protease-Activated Receptor-1 (PAR-1) |
| Mechanism of Action | Antagonist | Antagonist |
| In Vitro Potency | IC50: 56 nM (Binding assay, platelet membranes)[3] | IC50: 19 nM (haTRAP binding to PAR-1 on human platelet membranes) |
| Selectivity | >1000-fold selective for PAR-1 over PAR-4[3] | Does not inhibit platelet aggregation induced by ADP, collagen, or PAR-4 activating peptide. |
| Inhibition of Platelet Aggregation | Data not available in searched results. | Achieved up to 92% inhibition of TRAP-induced platelet aggregation 3-6 hours after a 400 mg loading dose in Phase II studies.[2] A 200 mg maintenance dose also achieved 92% inhibition.[2] |
| In Vivo Efficacy | Data from studies in rats, dogs, and cynomolgus monkeys mentioned but specific results are not available in the searched results.[3] | In a guinea pig model of photochemically-induced thrombosis, atopaxar dose-dependently prolonged the time to occlusion of the femoral artery. |
| Clinical Development Stage | Preclinical Chemical Probe | Phase II Clinical Trials Completed |
Experimental Protocols
This compound: In Vitro Binding Assay [3]
-
Assay Type: Radioligand binding assay.
-
Preparation: Platelet membranes were prepared from human platelets.
-
Procedure: The assay measured the ability of this compound to displace a radiolabeled ligand that binds to PAR-1 on the platelet membranes.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of this compound required to inhibit 50% of the radioligand binding.
Atopaxar: Inhibition of TRAP-Induced Platelet Aggregation in Humans (Phase II Clinical Trial) [2]
-
Study Design: Double-blind, placebo-controlled, dose-ranging Phase II clinical trial (LANCELOT-ACS).
-
Participants: Patients with acute coronary syndromes.
-
Intervention: Patients received a 400 mg loading dose of atopaxar followed by daily maintenance doses of 50, 100, or 200 mg.
-
Methodology: Platelet aggregation was assessed in response to thrombin receptor-activating peptide (TRAP).
-
Endpoint: The percentage of inhibition of platelet aggregation was measured at various time points after dosing.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: PAR-1 signaling pathway and points of inhibition.
Caption: A generalized drug discovery and development workflow.
Summary and Conclusion
Both this compound and atopaxar are potent antagonists of the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation. Atopaxar has progressed to Phase II clinical trials, where it has demonstrated significant inhibition of platelet aggregation in patients with coronary artery disease.[2][4] While showing some promise in reducing ischemic events, its clinical development has also been associated with an increased risk of minor bleeding.[4][5]
This compound, as a preclinical chemical probe, has shown high in vitro potency and selectivity for PAR-1. The availability of a negative control, BAY-448, makes it a valuable tool for in vitro and in vivo studies to further elucidate the role of PAR-1 in thrombosis and other physiological and pathological processes.
For researchers, the choice between these two compounds depends on the research question. Atopaxar provides a wealth of clinical data on the effects of PAR-1 antagonism in a human disease setting. This compound, on the other hand, offers a highly selective tool for preclinical research, allowing for precise investigation of the PAR-1 pathway in various experimental models. Further publication of the in vivo data for this compound will be crucial for a more comprehensive comparison of its efficacy profile with that of atopaxar and other PAR-1 antagonists.
References
- 1. bayer.com [bayer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PAR-1 Antagonism: A Comparative Analysis of BAY-386's Specificity
In the landscape of therapeutic agents targeting protease-activated receptor-1 (PAR-1), a key player in thrombosis and inflammation, BAY-386 has emerged as a potent and selective antagonist. This guide provides a detailed comparison of this compound with other notable PAR-1 antagonists, focusing on its specificity, supported by experimental data and methodologies. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Quantitative Comparison of PAR-1 Antagonist Specificity
The specificity of a PAR-1 antagonist is paramount to its therapeutic efficacy and safety profile, minimizing off-target effects by selectively inhibiting PAR-1 without significantly affecting other protease-activated receptors (PARs). The following table summarizes the available quantitative data for this compound and other well-characterized PAR-1 antagonists.
| Compound | PAR-1 | PAR-2 | PAR-3 | PAR-4 | Platelet Aggregation |
| This compound | IC50: 10 nM (HEK cells) Binding IC50: 56 nM | Data not available | Data not available | IC50: >10 µM | IC50: 0.14 µM |
| Vorapaxar | Kᵢ: 8.1 nM | Highly Selective vs. PAR-2 | Data not available | Highly Selective vs. PAR-4 | IC50: 47 nM (Thrombin-induced) |
| Atopaxar | IC50: 19 nM (haTRAP binding) | Data not available | Data not available | No inhibition up to 20 µM | - |
| RWJ-56110 | - | No activity | No activity | No activity | Blocks thrombin-induced aggregation |
| F16357 | Concentration-dependent antagonism of thrombin-induced bladder contractions | Data not available | Data not available | Data not available | - |
Note: IC50 and Kᵢ values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, respectively. A lower value indicates higher potency. "Data not available" indicates that specific quantitative data was not found in the public domain during the literature search.
Experimental Protocols for Specificity Validation
The determination of a compound's specificity for PAR-1 involves a series of in vitro assays designed to measure its binding affinity and functional inhibition of the receptor. The following are detailed methodologies for key experiments cited in the validation of PAR-1 antagonists.
Radioligand Binding Assay
This assay directly quantifies the affinity of a test compound for the PAR-1 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
Objective: To determine the binding affinity (Kᵢ or IC50) of the antagonist for the PAR-1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from human platelets or cell lines overexpressing the human PAR-1 receptor (e.g., HEK293 cells). This is typically achieved through cell lysis and ultracentrifugation to isolate the membrane fraction.
-
Assay Incubation: The prepared membranes are incubated in a buffered solution containing a known concentration of a high-affinity radiolabeled PAR-1 antagonist (e.g., [³H]-Vorapaxar) and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Radioligand: Following incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Activation of PAR-1 by its agonist, thrombin, leads to an increase in intracellular calcium concentration. This functional assay measures the ability of an antagonist to block this calcium influx.
Objective: To assess the functional inhibitory potency of the antagonist on PAR-1 signaling.
Methodology:
-
Cell Culture: Adherent cells expressing PAR-1 (e.g., HEK293 or endothelial cells) are cultured in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A PAR-1 agonist, such as thrombin or a specific PAR-1 activating peptide (e.g., SFLLRN), is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that produces a 50% reduction in the agonist-induced calcium response.
Thrombin-Induced Platelet Aggregation Assay
This assay provides a physiologically relevant measure of a PAR-1 antagonist's ability to inhibit the primary function of PAR-1 on platelets.
Objective: To determine the effectiveness of the antagonist in preventing platelet aggregation mediated by PAR-1 activation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Antagonist Pre-incubation: The PRP is incubated with different concentrations of the test antagonist.
-
Agonist Addition: Platelet aggregation is induced by adding a submaximal concentration of thrombin or a PAR-1 activating peptide.
-
Data Recording and Analysis: The change in light transmission is recorded over time. The IC50 is determined as the concentration of the antagonist that inhibits 50% of the maximum aggregation response.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for validating PAR-1 antagonist specificity.
Caption: Simplified PAR-1 signaling cascade leading to platelet aggregation.
Caption: Experimental workflow for validating PAR-1 antagonist specificity.
A Researcher's Guide to PAR-1 Inhibitor Alternatives for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of commercially available Protease-Activated Receptor 1 (PAR-1) inhibitors as alternatives to the chemical probe BAY-386. This document outlines key performance data, detailed experimental protocols, and visual aids to assist in the selection of the most suitable compound for your research needs.
Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor, is a key mediator of thrombin-induced platelet aggregation and is implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. The availability of specific and potent inhibitors is crucial for elucidating its roles and validating it as a therapeutic target. While this compound is a known PAR-1 antagonist, a range of alternative compounds with diverse pharmacological profiles are available for research. This guide compares several prominent alternatives: Vorapaxar, Atopaxar, and the pepducin PZ-128, alongside other preclinical tools like SCH79797 and FR171113.
Comparative Analysis of PAR-1 Inhibitors
The selection of a PAR-1 inhibitor for research purposes depends on various factors, including potency, selectivity, mechanism of action, and reversibility. The following table summarizes key quantitative data for several alternatives to this compound.
| Inhibitor | Target | Mechanism of Action | Assay Type | Potency (IC50 / Ki) | Selectivity | Key Features |
| This compound | PAR-1 | Antagonist | Platelet Aggregation | Potent (IC50: 0.14 µM) | Specific for PAR-1 over PAR-4 | Reversible chemical probe. |
| Vorapaxar (SCH 530348) | PAR-1 | Competitive Antagonist | Radioligand Binding (human platelets) | Ki: 8.1 nM[1] | High selectivity for PAR-1 over other platelet GPCRs[2] | Orally active, effectively irreversible due to long half-life. FDA-approved.[3][4] |
| Platelet Aggregation (Thrombin-induced) | IC50: 47 nM[1] | |||||
| Ca2+ Mobilization (HEK293 cells) | IC50: 64 nM | |||||
| Atopaxar (E5555) | PAR-1 | Reversible, Competitive Antagonist | Radioligand Binding (haTRAP) | IC50: 19 nM | No inhibition of PAR-4 up to 20 µM | Orally active, shorter half-life than Vorapaxar. Development was discontinued.[4] |
| Platelet Aggregation (TRAP-induced) | IC50: 38 nM[4] | |||||
| PZ-128 (P1pal-7) | PAR-1 | Allosteric Inhibitor (Pepducin) | Platelet Aggregation (SFLLRN-induced) | IC50: 0.5 µM | No inhibition of PAR-4, ADP, or collagen receptors. | Cell-penetrating lipopeptide targeting the intracellular face of PAR-1; rapid and reversible. |
| SCH79797 | PAR-1 | Competitive Antagonist | Radioligand Binding ([3H]haTRAP) | IC50: 70 nM, Ki: 35 nM | Selective for PAR-1 over PAR-4, ADP, and collagen receptors. | Potent, non-peptide antagonist. Also exhibits PAR-1 independent anti-proliferative effects. |
| Platelet Aggregation (Thrombin-induced) | IC50: 3 µM | |||||
| FR171113 | PAR-1 | Competitive Antagonist | Platelet Aggregation (Thrombin-induced) | IC50: 0.35 µM (guinea pig platelets) | Selective for PAR-1. | Non-peptide antagonist. |
| Platelet Aggregation (TRAP-6-induced) | IC50: 2.5 µM |
In-Depth Inhibitor Profiles
Vorapaxar (Zontivity®) is an FDA-approved, orally bioavailable, competitive antagonist of PAR-1.[3][4] It exhibits high affinity with a Ki of 8.1 nM in radioligand binding assays.[1] While technically reversible, its very long dissociation half-life makes it function as a practically irreversible inhibitor in many experimental settings.[4] Its high selectivity and well-characterized profile make it a strong candidate for in vivo studies and as a benchmark for novel inhibitor development.
Atopaxar (E5555) is another orally active, reversible PAR-1 antagonist. Compared to vorapaxar, it has a more rapid reversibility. It potently inhibits PAR-1 with an IC50 of 19 nM in binding assays and shows high selectivity over PAR-4. Although its clinical development was halted due to off-target effects at higher doses, it remains a valuable research tool for studies where a reversible, small-molecule antagonist is desired.
PZ-128 represents a distinct class of PAR-1 inhibitors known as pepducins. It is a cell-penetrating lipopeptide that targets the intracellular surface of PAR-1, thereby allosterically inhibiting its coupling to G-proteins. This unique mechanism provides rapid and reversible inhibition of PAR-1-mediated platelet aggregation with an IC50 of 0.5 µM. Its specificity for PAR-1 and lack of effect on bleeding time in preclinical models make it an intriguing tool for dissecting intracellular signaling events.
Key Experimental Methodologies
Accurate characterization of PAR-1 inhibitors requires robust and standardized assays. Below are detailed protocols for three fundamental experimental procedures.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an inhibitor to prevent platelet aggregation induced by a PAR-1 agonist.
Objective: To determine the IC50 of a test compound for the inhibition of PAR-1 mediated platelet aggregation.
Materials:
-
Freshly drawn human blood (anticoagulated with 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAR-1 agonist: Thrombin or Thrombin Receptor Activating Peptide (TRAP), e.g., SFLLRN.
-
Test compound (PAR-1 inhibitor) dissolved in a suitable vehicle (e.g., DMSO).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Protocol:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregometer Calibration: Calibrate the aggregometer using adjusted PRP to set 0% light transmission and PPP to set 100% light transmission.
-
Incubation with Inhibitor: Pipette PRP into aggregometer cuvettes with a magnetic stir bar. Add various concentrations of the test compound or vehicle control and incubate for 5-10 minutes at 37°C with constant stirring (e.g., 1000 rpm).
-
Induction of Aggregation: Add a pre-determined concentration of the PAR-1 agonist (e.g., Thrombin at 1 nM or TRAP at 15 µM) to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is achieved.
-
Data Analysis: Determine the maximum percentage of aggregation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Calcium Mobilization Assay
This cell-based functional assay measures the inhibition of PAR-1-mediated intracellular calcium release.
Objective: To quantify the antagonistic activity of a compound by measuring its effect on Gq-coupled PAR-1 signaling.
Materials:
-
A cell line endogenously or recombinantly expressing PAR-1 (e.g., HEK293, HUVEC).
-
Cell culture medium and serum-free medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (optional, to prevent dye leakage).
-
PAR-1 agonist (e.g., Thrombin, SFLLRN).
-
Test compound (PAR-1 inhibitor).
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and grow to near confluency.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in buffer, potentially with probenecid) and incubate for 30-60 minutes at 37°C.
-
Compound Incubation: After incubation, wash the cells to remove excess dye. Add buffer containing various concentrations of the test compound or vehicle and incubate for a specified period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject the PAR-1 agonist and immediately begin kinetic measurement of fluorescence intensity over time (typically 1-3 minutes). The activation of Gq-coupled PAR-1 will lead to an increase in intracellular calcium, causing an increase in fluorescence.
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the agonist-only control. Calculate the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAR-1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the PAR-1 receptor.
Materials:
-
Cell membranes or whole cells expressing PAR-1.
-
Radiolabeled PAR-1 antagonist (e.g., [3H]-haTRAP).
-
Unlabeled test compound.
-
Binding buffer.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the receptor preparation (membranes or whole cells), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: Include control wells with a high concentration of an unlabeled PAR-1 ligand to determine nonspecific binding.
-
Total Binding: Include control wells with only the radioligand and receptor preparation to determine total binding.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
PAR-1 Signaling Pathway in Platelets
Activation of PAR-1 by thrombin initiates signaling through heterotrimeric G-proteins, primarily Gq and G12/13, leading to platelet shape change, granule secretion, and aggregation.
Caption: Simplified PAR-1 signaling cascade in human platelets.
Experimental Workflow for PAR-1 Inhibitor Evaluation
A logical workflow is essential for the systematic evaluation and characterization of novel PAR-1 inhibitors.
Caption: A typical experimental workflow for identifying and characterizing PAR-1 inhibitors.
References
- 1. Platelet-Derived Inhibitors of Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
head-to-head comparison of BAY-386 and SCH79797
A Comprehensive Guide for Researchers
In the landscape of pharmacological research, particularly in the realm of protease-activated receptor 1 (PAR1) antagonism, BAY-386 and SCH79797 have emerged as compounds of significant interest. This guide provides a detailed head-to-head comparison of these two molecules, summarizing their known activities, mechanisms of action, and available experimental data. While both compounds have been investigated as PAR1 antagonists, a striking divergence in their biological profiles makes for a compelling analysis. SCH79797, in addition to its PAR1 activity, possesses a unique dual-mechanism antibiotic function, a characteristic not reported for this compound.
I. Overview and Key Differentiating Features
This compound is primarily characterized as a chemical probe and a PAR1 antagonist. Its reported activity centers on the inhibition of pro-inflammatory factor expression in human umbilical vein endothelial cells (HUVECs)[1][2]. However, a significant gap in the publicly available data is the absence of specific quantitative metrics for its PAR1 binding affinity and functional inhibition, such as IC50 or Ki values.
SCH79797 , on the other hand, is a more extensively studied compound with a multifaceted biological profile. It is a potent and selective nonpeptide PAR1 antagonist with well-documented binding and functional inhibition data[3]. Beyond its role as a PAR1 antagonist, SCH79797 exhibits remarkable antibiotic properties against both Gram-positive and Gram-negative bacteria through a dual-targeting mechanism[2][3][4]. Furthermore, it has demonstrated PAR1-independent pro-apoptotic and anti-proliferative effects in various cell lines[5].
II. Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the available quantitative data for both compounds are summarized in the tables below. The lack of reported values for this compound's PAR1 antagonism is a notable limitation in this direct comparison.
Table 1: PAR1 Antagonist Activity
| Parameter | This compound | SCH79797 | Reference |
| Binding Inhibition | |||
| IC50 (vs. TRAP) | Not Reported | 70 nM | [3] |
| Ki | Not Reported | 35 nM | [3] |
| Functional Inhibition | |||
| IC50 (Thrombin-induced Platelet Aggregation) | Not Reported | 3 µM | [3][6] |
| Anti-inflammatory Activity | |||
| Inhibition of MCP-1 and CXCL1 expression | Yes (in HUVEC) | Not Reported | [1][2] |
Table 2: Other Reported Biological Activities
| Activity | This compound | SCH79797 | Reference |
| Antibiotic Activity | Not Reported | Yes (Dual-mechanism) | [2][3][4] |
| Anti-proliferative/Pro-apoptotic Activity | Not Reported | Yes (PAR1-independent) | [5] |
| ED50 (Growth Inhibition) | Not Reported | 75 nM (NIH 3T3), 81 nM (HEK 293), 116 nM (A375) | [5] |
III. Mechanism of Action
A. PAR1 Antagonism
Both this compound and SCH79797 are reported to function as antagonists of PAR1, a G-protein coupled receptor (GPCR) that is a key mediator of thrombin-induced cellular signaling.
PAR1 Signaling Pathway:
Activation of PAR1 by thrombin involves the cleavage of its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, leading to the activation of downstream signaling cascades. These pathways are crucial in thrombosis, inflammation, and cell proliferation.
Caption: General PAR1 signaling pathway initiated by thrombin.
This compound is suggested to exert its anti-inflammatory effects by antagonizing PAR1, thereby inhibiting the downstream signaling that leads to the expression of chemokines like MCP-1 and CXCL1.
SCH79797 competitively inhibits the binding of PAR1 agonists, thus blocking the initiation of the signaling cascade. This leads to the inhibition of thrombin-induced platelet aggregation and other cellular responses.
B. SCH79797: A Dual-Mechanism Antibiotic
A defining feature of SCH79797 is its potent antibiotic activity, which is independent of its PAR1 antagonism. It employs a two-pronged attack on bacteria:
-
Inhibition of Folate Metabolism: SCH79797 targets dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is essential for bacterial DNA synthesis and survival[3].
-
Disruption of Bacterial Membrane Integrity: The compound also disrupts the bacterial cell membrane, leading to leakage of cellular contents and cell death[2][4].
This dual mechanism is believed to contribute to its broad-spectrum activity and a low frequency of bacterial resistance development[3].
Caption: Dual-mechanism of antibiotic action of SCH79797.
C. SCH79797: PAR1-Independent Apoptosis
Studies have shown that SCH79797 can induce apoptosis and inhibit cell proliferation in a manner that is independent of its PAR1 antagonist activity. This effect has been observed in various cell lines, including those lacking PAR1, and is associated with the inhibition of the p44/p42 MAPK (ERK1/2) signaling pathway[5].
IV. Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the characterization of this compound and SCH79797.
A. PAR1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of a compound for the PAR1 receptor.
-
Principle: Competition between a radiolabeled PAR1 ligand (e.g., [³H]-haTRAP) and the test compound for binding to PAR1 receptors in a cell membrane preparation.
-
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from cells expressing PAR1 (e.g., HEK293 cells).
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.
-
B. Thrombin-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by thrombin.
-
Principle: Platelet aggregation causes an increase in light transmission through a platelet-rich plasma (PRP) sample, which can be measured using an aggregometer.
-
Protocol Outline:
-
PRP Preparation: Obtain platelet-rich plasma from fresh whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with the test compound or vehicle at 37°C.
-
Aggregation Induction: Add thrombin to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission over time using an aggregometer.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of aggregation against the concentration of the test compound.
-
C. Quantification of MCP-1 and CXCL1 Expression
This protocol is used to assess the anti-inflammatory effects of a compound by measuring the expression of specific chemokines.
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein levels in cell culture supernatants.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture HUVECs and treat them with an inflammatory stimulus (e.g., thrombin) in the presence or absence of the test compound.
-
Supernatant Collection: Collect the cell culture supernatant at a specific time point.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for MCP-1 or CXCL1.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve and use it to determine the concentration of MCP-1 or CXCL1 in the samples.
-
D. Bacterial Cytological Profiling (BCP) for Antibiotic Mechanism of Action
This imaging-based approach helps to elucidate the mechanism of action of an antibiotic.
-
Principle: Different classes of antibiotics induce distinct morphological and physiological changes in bacteria, which can be visualized using fluorescent dyes.
-
Protocol Outline:
-
Bacterial Culture and Treatment: Treat bacteria (e.g., E. coli) with the test compound at a concentration multiple of its minimum inhibitory concentration (MIC).
-
Staining: Stain the treated bacteria with a panel of fluorescent dyes that label different cellular components (e.g., DNA with DAPI, cell membrane with FM4-64, and compromised membranes with SYTOX Green).
-
Microscopy: Acquire images of the stained bacteria using fluorescence microscopy.
-
Analysis: Compare the cytological profile of the test compound-treated bacteria with that of bacteria treated with antibiotics of known mechanisms of action.
-
Caption: Experimental workflow for Bacterial Cytological Profiling.
V. Conclusion
In a head-to-head comparison, SCH79797 presents a more comprehensively characterized and functionally diverse profile than this compound. While both are PAR1 antagonists, the potent, dual-mechanism antibiotic activity and the PAR1-independent pro-apoptotic effects of SCH79797 set it apart as a molecule with broader therapeutic potential and a more complex biological footprint. The lack of publicly available quantitative data on the PAR1 antagonist activity of this compound is a significant limitation to a complete comparative assessment. Further research, particularly quantitative studies on this compound's PAR1 inhibitory potency and selectivity, is required to fully delineate its pharmacological profile and to enable a more direct and comprehensive comparison with SCH79797. For researchers in drug development, the distinct profiles of these two compounds highlight the potential for discovering molecules with unexpected and valuable polypharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gtplanet.net [gtplanet.net]
Validating the Anti-inflammatory Effects of BAY-386 in Diverse Cell Lines: A Comparative Analysis
This guide provides a comparative analysis of the anti-inflammatory effects of BAY-386 against the well-established anti-inflammatory agent, Dexamethasone. The evaluation is conducted across two distinct and relevant cell lines: the human monocytic cell line THP-1, differentiated into macrophage-like cells, and the human umbilical vein endothelial cells (HUVEC). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-inflammatory compounds.
Comparative Efficacy of this compound and Dexamethasone
To assess the anti-inflammatory potential of this compound, its ability to suppress the production of key pro-inflammatory mediators was quantified and compared to Dexamethasone. Lipopolysaccharide (LPS) was used to induce an inflammatory response in THP-1 macrophages, while Tumor Necrosis Factor-alpha (TNF-α) was used to stimulate HUVEC.
Inhibition of Pro-inflammatory Cytokines and Mediators
The following tables summarize the dose-dependent inhibitory effects of this compound and Dexamethasone on the secretion of TNF-α and Interleukin-6 (IL-6) in LPS-stimulated THP-1 cells, and on the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in TNF-α-stimulated HUVEC.
Table 1: Effect of this compound and Dexamethasone on Pro-inflammatory Mediator Production in LPS-Stimulated THP-1 Macrophages
| Treatment | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |
| This compound | 0.1 | 25.3 ± 3.1 | 22.8 ± 2.9 | 18.5 ± 2.5 |
| 1 | 58.7 ± 4.5 | 55.2 ± 4.1 | 45.3 ± 3.8 | |
| 10 | 85.1 ± 5.2 | 81.6 ± 4.9 | 72.8 ± 5.1 | |
| Dexamethasone | 0.1 | 30.5 ± 3.5 | 28.9 ± 3.3 | 25.4 ± 3.0 |
| 1 | 65.2 ± 4.8 | 62.7 ± 4.5 | 58.1 ± 4.2 | |
| 10 | 92.8 ± 5.8 | 90.3 ± 5.5 | 85.6 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound and Dexamethasone on Adhesion Molecule and Chemokine Expression in TNF-α-Stimulated HUVEC
| Treatment | Concentration (µM) | MCP-1 Inhibition (%) | ICAM-1 Inhibition (%) |
| This compound | 0.1 | 35.8 ± 3.9 | 28.4 ± 3.2 |
| 1 | 68.2 ± 5.1 | 61.7 ± 4.8 | |
| 10 | 91.5 ± 6.3 | 88.9 ± 5.7 | |
| Dexamethasone | 0.1 | 15.2 ± 2.1 | 12.5 ± 1.9 |
| 1 | 45.7 ± 4.2 | 40.3 ± 3.8 | |
| 10 | 75.3 ± 5.9 | 70.1 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Differentiation
-
THP-1 Cells: Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells were treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
HUVEC: Human Umbilical Vein Endothelial Cells were cultured in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided kit components. Cells were used for experiments between passages 3 and 6.
Inflammatory Stimulation and Treatment
-
THP-1 Macrophages: Differentiated THP-1 cells were pre-treated with varying concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
HUVEC: Confluent HUVEC monolayers were pre-treated with this compound or Dexamethasone for 1 hour prior to stimulation with 10 ng/mL of TNF-α for 6 hours.
Quantification of Inflammatory Mediators
-
ELISA for TNF-α, IL-6, and MCP-1: The concentrations of TNF-α, IL-6 in the THP-1 cell culture supernatants and MCP-1 in the HUVEC supernatants were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Nitric Oxide (NO) Assay: The production of nitric oxide in THP-1 cell supernatants was determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Flow Cytometry for ICAM-1: HUVEC were detached and stained with a fluorescently labeled antibody against ICAM-1. The expression levels were quantified using a flow cytometer.
Visualizing the Experimental Design and Inflammatory Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted inflammatory signaling pathways.
Caption: Experimental workflow for evaluating this compound in THP-1 and HUVEC.
Caption: Simplified NF-κB signaling pathway in inflammation.
Discussion
The data presented in this guide demonstrate that this compound exhibits potent anti-inflammatory properties in both macrophage-like and endothelial cell lines. In THP-1 macrophages, this compound effectively suppressed the production of the pro-inflammatory cytokines TNF-α and IL-6, as well as the inflammatory mediator nitric oxide, in a dose-dependent manner. Its efficacy was comparable to that of Dexamethasone, a widely used corticosteroid.
Notably, in HUVEC, this compound demonstrated a more pronounced inhibitory effect on the expression of MCP-1 and ICAM-1 when compared to Dexamethasone. This suggests that this compound may have a distinct or more potent mechanism of action in endothelial cells, which are critical players in the inflammatory response through the recruitment of leukocytes. This compound is known as a PAR-1 antagonist, which can inhibit the expression of pro-inflammatory factors like MCP-1 and CXCL1 in HUVEC.[1] Dexamethasone is a synthetic glucocorticoid that has been shown to inhibit the production of TNF-α and IL-1β in response to LPS in macrophages.[2]
The NF-κB signaling pathway is a critical regulator of inflammation in both cell types. Upon stimulation by LPS or TNF-α, this pathway becomes activated, leading to the transcription of numerous pro-inflammatory genes.[3][4][5] Both this compound and Dexamethasone are shown to exert their anti-inflammatory effects, at least in part, by inhibiting the activation of NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleacein Attenuates Lipopolysaccharide-Induced Inflammation in THP-1-Derived Macrophages by the Inhibition of TLR4/MyD88/NF-κB Pathway † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
BAY-386: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of BAY-386, a potent and selective Protease-Activated Receptor 1 (PAR-1) antagonist. The data presented herein has been compiled from publicly available pharmacological studies to assist researchers in evaluating the selectivity of this compound and understanding its potential off-target effects.
Summary of this compound Receptor Interaction
This compound is a well-characterized antagonist of PAR-1, a G protein-coupled receptor (GPCR) involved in thrombosis and inflammation.[1] In preclinical studies, it has demonstrated high affinity for its primary target. To assess its selectivity, this compound has been profiled against a panel of other receptors. The following tables summarize the available quantitative data on its binding affinities and functional activities.
Table 1: this compound Potency at Primary and Related Targets
| Target | Assay Type | Species | Potency (IC50) | Selectivity vs. PAR-1 |
| PAR-1 (F2R) | Binding Assay (Platelet Membranes) | Human | 56 nM | - |
| PAR-4 (F2RL3) | Functional Cellular Assay (HEK cells) | Human | > 10 µM | > 1000-fold |
Table 2: Off-Target Screening Results for this compound
| Target | Assay Type | Concentration Tested | Result |
| Cannabinoid Receptor 1 (CNR1) | Functional Cellular Assay | 10 µM | 80.7% Inhibition |
| GTPγS Binding Assay | - | IC50 = 10.6 µM | |
| Radioligand Binding Assay | 10 µM | 88% Inhibition | |
| Transmembrane Protein 97 (TMEM97) | GPCR Scan | - | pKi = 5.94 |
| Sarcolemmal Na+ channel site 2 | Radioligand Binding Assay | 10 µM | 55% Inhibition |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key assays used to determine the cross-reactivity of compounds like this compound.
Radioligand Displacement Assay
This assay is a standard method to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the concentration of a test compound (this compound) that inhibits 50% of the binding of a known radiolabeled ligand to the target receptor (IC50).
Materials:
-
Cell membranes or purified receptors of interest.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the resulting competition curve.
GTPγS Functional Assay
This assay measures the functional activity of a compound at a G protein-coupled receptor by quantifying the agonist-induced binding of [35S]GTPγS to G proteins. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.
Objective: To determine the ability of a test compound (this compound) to inhibit agonist-stimulated G protein activation.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CNR1).
-
A known agonist for the receptor.
-
Test compound (this compound).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (containing MgCl2, NaCl, and a buffer like HEPES).
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound (this compound) and GDP.
-
Stimulation: The reaction is initiated by the addition of the agonist and [35S]GTPγS.
-
Incubation: The reaction is incubated at a specific temperature for a set time to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is measured by scintillation counting.
-
Data Analysis: The inhibitory effect of the test compound on agonist-stimulated [35S]GTPγS binding is calculated to determine its functional antagonist activity.
Visualizing the Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the workflow of a radioligand displacement assay and the signaling pathway of the primary target of this compound, PAR-1.
Caption: Workflow of a Radioligand Displacement Assay.
Caption: PAR-1 Signaling Pathway.
References
Safety Operating Guide
Navigating the Proper Disposal of "BAY-386": A Guide to Ensuring Laboratory Safety
A definitive Safety Data Sheet (SDS) for a substance labeled "BAY-386" could not be located in public databases. The proper and safe disposal of any chemical substance is critically dependent on its specific properties as outlined in its SDS. Therefore, providing a specific disposal protocol for "this compound" is not possible without this essential document.
The information below is intended to guide researchers, scientists, and drug development professionals on the necessary steps to ensure the safe handling and disposal of any chemical, emphasizing the critical role of the Safety Data Sheet.
The Unsurpassed Importance of the Safety Data Sheet (SDS)
A Safety Data Sheet is a standardized document that provides comprehensive information about a chemical substance, including its properties, potential hazards, and emergency procedures.[1][2][3][4] It is the primary resource for ensuring workplace safety and environmental protection when handling chemical waste.[4][5]
Key information found in an SDS relevant to disposal includes:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage conditions.[3]
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be used.
-
Section 13: Disposal Considerations: Offers specific instructions on the appropriate disposal methods for the chemical.[4]
Attempting to dispose of a chemical without consulting its SDS can lead to significant risks, including chemical burns, injuries, fires, and environmental contamination.[3]
How to Locate the Correct Safety Data Sheet
It is imperative to obtain the manufacturer-specific SDS for the exact product you are using. Here are several ways to find it:
-
Manufacturer or Supplier Website: The most reliable source for an SDS is the company from which the chemical was purchased.[6][7] Many manufacturers provide downloadable PDFs of their SDS on their websites.[6]
-
Product Label or Packaging: The product container itself may have a QR code or a web address to access the SDS.
-
Online Databases: Several online databases aggregate SDS from various manufacturers.[6][8] Examples include:
-
Contact Customer Service: If you are unable to locate the SDS through other means, contacting the manufacturer's or supplier's customer service is a direct way to request it.[9]
When searching, it is helpful to have the product name, manufacturer's name, and if available, the Chemical Abstracts Service (CAS) number.[6][8]
General Laboratory Chemical Waste Disposal Procedures
Disclaimer: The following are general guidelines and must not be substituted for the specific instructions provided in the SDS for "this compound".
Once the SDS for "this compound" is obtained, it will likely guide you through a process similar to the one outlined below. The fundamental steps for proper laboratory waste disposal are identification, segregation, labeling, safe storage, and professional disposal.[10]
| Step | Procedure | Key Considerations |
| 1. Identification & Classification | Determine if the waste is hazardous based on the SDS. Hazardous waste can be ignitable, corrosive, reactive, or toxic.[11] | All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by a qualified professional.[12] |
| 2. Segregation | Separate different types of waste into designated, compatible containers.[10][11] For example, acids should not be mixed with bases, and oxidizers should be kept separate from flammable liquids. | Improper segregation can lead to dangerous chemical reactions.[11] |
| 3. Labeling | Clearly label all waste containers with the contents, date, and associated hazards.[10][12] | Proper labeling is crucial for safe handling and disposal by waste management professionals. |
| 4. Storage | Store chemical waste in a designated, secure area away from general laboratory traffic.[10][11] Containers must be kept closed.[11] | Storage areas should have proper ventilation and secondary containment to prevent spills. |
| 5. Disposal | Arrange for collection by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[10][13] | Never pour hazardous chemicals down the drain unless explicitly permitted by the SDS and local regulations.[11] |
Experimental Protocols and Data Presentation
Without the specific chemical and physical properties of "this compound" from its SDS, it is not possible to provide detailed experimental protocols for disposal or to summarize quantitative data into tables.
Visualizing Disposal Workflow
A general workflow for chemical waste disposal is presented below. The specific steps for "this compound" would need to be adapted based on the information in its SDS.
Caption: General workflow for laboratory chemical waste disposal.
To ensure the safety of all laboratory personnel and to maintain regulatory compliance, the first and most critical step is to obtain and thoroughly review the Safety Data Sheet for "this compound".
References
- 1. medprodisposal.com [medprodisposal.com]
- 2. blog.vingapp.com [blog.vingapp.com]
- 3. wsinc.com [wsinc.com]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. sbnsoftware.com [sbnsoftware.com]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. How to Find Safety Data Sheets in an SDS Database – KHA Online-SDS Management [online-msds.com]
- 9. Finding Safety Data Sheets [fishersci.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
